6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Descripción
BenchChem offers high-quality 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-10-6-13-9-14-12(10)8-15/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLYOMHZRBDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Mechanistic Analysis of 6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Scaffolds in Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the design of targeted kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can precisely mimic endogenous substrates while offering vectors for synthetic diversification. The 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine core represents a highly sophisticated architectural motif. By fusing a saturated pyrroline ring to a pyrimidine base and capping the secondary amine with a benzenesulfonyl group, researchers create a rigid, metabolically stable purine isostere.
As a Senior Application Scientist, I approach the functionalization of this scaffold not merely as a synthetic exercise, but as a deliberate structural strategy. This whitepaper provides an in-depth technical analysis of this compound, detailing its chemical properties, step-by-step synthetic workflows, and its critical mechanistic role in developing advanced Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors and degraders.
Structural Rationale and Mechanistic Causality
The biological efficacy of the pyrrolo[3,4-d]pyrimidine scaffold is rooted in its structural homology to the adenine ring of ATP. However, the specific addition of the benzenesulfonyl moiety at the N6 position serves three distinct causal functions in drug design:
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Electronic Modulation: The strongly electron-withdrawing nature of the sulfonyl group dramatically reduces the basicity of the N6 nitrogen. This prevents unwanted protonation at physiological pH, thereby enhancing the lipophilicity and membrane permeability of the molecule.
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Binding Pocket Exploitation: In the context of ATR kinase inhibitors (such as the preclinical candidate AD1058), the benzenesulfonyl group acts as a rigid vector. It directs the molecule toward the solvent-exposed region or specific hydrophobic pockets adjacent to the ATP-binding site, increasing binding affinity and kinase selectivity[1].
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Metabolic Stability: Unprotected pyrrolines are susceptible to oxidative metabolism. Sulfonylation acts as a robust protecting group that survives the harsh conditions of subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) while remaining stable in vivo[2].
Recent breakthroughs have even utilized this specific functionalized scaffold to design Proteolysis Targeting Chimeras (PROTACs) capable of inducing the proteasomal degradation of ATR and CHK1 in colorectal cancer models[3].
Synthetic Methodology and Workflow
To harness this scaffold, a highly controlled, self-validating synthetic workflow is required. The protocol below outlines the generation of the sulfonamide core, ensuring that each step provides measurable analytical feedback to validate the reaction's success.
Protocol 1: Synthesis of 6-(Benzenesulfonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine
Objective: To selectively sulfonylate the secondary amine of the pyrroline ring without disrupting the pyrimidine core.
Reagents & Materials:
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5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine hydrochloride (1.0 eq)
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Benzenesulfonyl chloride (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
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Preparation: Suspend 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine hydrochloride in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath to control the exothermic sulfonylation.
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Base Addition: Add DIPEA dropwise. Causality: The base neutralizes the hydrochloride salt, freeing the secondary amine for nucleophilic attack, and acts as an acid scavenger for the HCl generated during the reaction.
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Electrophilic Addition: Slowly add benzenesulfonyl chloride over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
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Self-Validation (In-Process Control): Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the baseline starting material and the emergence of a higher Rf spot confirms conversion.
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography to yield the pure sulfonamide product.
Fig 1: Synthetic workflow for 6-(benzenesulfonyl)-pyrrolo[3,4-d]pyrimidine derivatives.
Analytical and Structural Characterization
Accurate characterization of the synthesized scaffold is paramount. The table below summarizes the expected quantitative data and the structural rationale behind each analytical metric.
| Parameter | Value/Range | Analytical Technique | Structural Rationale |
| Molecular Formula | C₁₂H₁₁N₃O₂S | High-Resolution Mass Spectrometry (HRMS) | Confirms the exact elemental composition of the functionalized scaffold. |
| Exact Mass (m/z) | [M+H]⁺ ~262.06 | ESI-MS | Validates the successful addition of the benzenesulfonyl group (+140 Da) to the core. |
| Pyrimidine Protons | δ 8.9 - 9.1 ppm (s, 2H) | ¹H NMR (DMSO-d₆) | Identifies the highly deshielded, electron-deficient aromatic protons of the intact pyrimidine core. |
| Sulfonyl Aromatics | δ 7.6 - 8.0 ppm (m, 5H) | ¹H NMR (DMSO-d₆) | Characteristic multiplet corresponding to the newly introduced phenyl ring. |
| Pyrroline Protons | δ 4.6 - 4.8 ppm (s, 4H) | ¹H NMR (DMSO-d₆) | Represents the methylene protons (C5, C7) adjacent to the sulfonamide nitrogen, shifted downfield due to the electron-withdrawing SO₂ group. |
| Sulfonamide Stretch | ~1350, 1160 cm⁻¹ | FT-IR Spectroscopy | Confirms the asymmetric and symmetric S=O stretching vibrations, definitively proving sulfonamide formation. |
Biological Application: ATR Kinase Inhibition
The ultimate value of the 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold lies in its application against advanced malignancies. ATR is a master regulator of the DNA Damage Response (DDR) pathway, specifically sensing single-stranded DNA and replication stress[1].
By functionalizing the C4 or C2 positions of our synthesized scaffold with specific pharmacophores (e.g., indole or morpholine derivatives), the resulting compounds act as potent, competitive inhibitors of ATR. The causality here is synthetic lethality: cancer cells inherently suffer from high replication stress. By blocking ATR, these cells cannot arrest the cell cycle to repair their DNA, forcing them into premature mitosis and subsequent apoptosis[1].
Fig 2: Mechanism of action for pyrrolo[3,4-d]pyrimidine-based ATR kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating Workflow)
To evaluate the biological efficacy of derivatives built from this scaffold, an ADP-Glo™ Kinase Assay is standard practice.
Step-by-Step Procedure:
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Enzyme Preparation: Dilute recombinant human ATR/ATRIP protein complex in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).
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Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrrolo[3,4-d]pyrimidine derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).
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Pre-Incubation: Add the ATR enzyme to the compounds and incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to equilibrate and bind to the ATP pocket before substrate competition begins.
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Reaction Initiation: Add a substrate mix containing ATP (at its predetermined Km value) and p53 peptide substrate. Incubate for 60 minutes at 30 °C.
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Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.
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Quantification: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to kinase activity. Calculate the IC₅₀ using non-linear regression analysis.
Conclusion
The 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold is a masterclass in rational drug design. By combining the purine-mimicking properties of the core heterocycle with the electronic and steric benefits of the benzenesulfonyl group, researchers can generate highly potent, selective, and metabolically stable therapeutics. As demonstrated by recent advances in ATR inhibitors and PROTAC degraders, mastering the synthesis and functionalization of this building block is essential for the next generation of oncology drugs.
References
-
Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer. ACS Publications.3
-
Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies. Journal of Medicinal Chemistry - ACS Publications. 1
-
Synthesis of Pyrrolo[3, 4-d]Pyrimidine Thiono Derivatives via Aza Wittig Reaction. Semantic Scholar. 2
Sources
Targeting the DNA Damage Response: Mechanism of Action of 6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Derivatives
Executive Summary
The targeted inhibition of the DNA Damage Response (DDR) has revolutionized precision oncology by exploiting the vulnerabilities of genomically unstable tumors. Among the apical kinases governing this network, Ataxia telangiectasia and Rad3-related (ATR) kinase is essential for managing replication stress. Recently, the 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a highly potent, selective pharmacophore for ATR inhibition . This technical whitepaper explores the molecular mechanism of action, structural binding rationale, and self-validating experimental protocols essential for characterizing these advanced derivatives in drug development.
Molecular Mechanism of Action (MoA)
The ATR-Chk1 Axis and Replication Stress
During the S-phase of the cell cycle, replication forks frequently encounter obstacles (e.g., DNA adducts, nucleotide depletion), leading to fork stalling and the generation of single-stranded DNA (ssDNA). Replication Protein A (RPA) coats this ssDNA, recruiting and activating ATR kinase. Active ATR subsequently phosphorylates Checkpoint kinase 1 (Chk1) at Ser345, initiating a signaling cascade that halts cell cycle progression at the G2/M checkpoint to allow for DNA repair.
ATP-Competitive Hinge Binding
6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine derivatives function as Type I, ATP-competitive kinase inhibitors. The core pyrrolo[3,4-d]pyrimidine heterocycle acts as a bioisostere of the adenine ring of ATP. It inserts deeply into the highly conserved ATP-binding pocket of the ATR kinase domain. The nitrogen atoms of the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amides of the hinge region, specifically interacting with the Val851 residue—a hallmark interaction required for potent ATR inhibition .
The Role of the Benzenesulfonyl Moiety
The incorporation of a benzenesulfonyl group at the N6 position of the pyrrolo[3,4-d]pyrimidine ring is a strategic structural modification that drives both affinity and selectivity. The sulfonyl group introduces a rigid, tetrahedral geometry that directs the attached benzene ring toward the solvent-exposed region and adjacent hydrophobic sub-pockets. This interaction:
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Enhances Affinity: Facilitates π−π stacking and van der Waals interactions with surrounding hydrophobic residues.
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Improves Selectivity: Exploits the unique spatial dimensions of the ATR pocket, achieving >100-fold selectivity over closely related PIKK family members like ATM and DNA-PK .
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Modulates Pharmacokinetics: The electron-withdrawing nature of the sulfonyl group stabilizes the pyrrole nitrogen, improving metabolic stability and cellular permeability.
ATR-Chk1 signaling pathway and synthetic lethality induced by pyrrolo[3,4-d]pyrimidine inhibitors.
Synthetic Lethality and Cellular Phenotype
By inhibiting ATR, these derivatives abrogate the G2/M checkpoint. In cancer cells harboring high baseline replication stress or homologous recombination repair (HRR) deficiencies (e.g., BRCA1/2 mutations), ATR inhibition forces premature mitotic entry with under-replicated or damaged DNA. This leads to the accumulation of lethal double-strand breaks (DSBs), chromosomal shattering, and ultimately, mitotic catastrophe—a classic manifestation of synthetic lethality.
Experimental Methodologies & Self-Validating Protocols
To rigorously validate the efficacy and mechanism of these derivatives, a self-validating cascade of biochemical and cellular assays must be employed. This ensures that observed phenotypic toxicity is causally linked to on-target ATR inhibition rather than off-target cytotoxicity.
Self-validating experimental workflow for evaluating ATR kinase inhibitor efficacy.
Protocol 1: Biochemical TR-FRET ATR Kinase Assay
Causality: Determines the direct, cell-free IC50 of the compound against recombinant ATR, isolating target engagement from cellular permeability or efflux factors.
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Enzyme Preparation: Prepare a 2X enzyme solution containing 10 nM recombinant ATR/ATRIP complex in kinase buffer (50 mM HEPES pH 7.5, 1 mM MnCl₂, 0.01% Brij-35, 1 mM DTT).
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Compound Addition: Dispense the 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine derivative in a 10-point dose-response dilution (DMSO final concentration ≤ 1%).
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Substrate Incubation: Add a 2X substrate mixture containing 4 μ M ATP (near the Km for ATR) and a fluorescently labeled p53-derived peptide substrate. Incubate for 120 minutes at room temperature.
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Detection: Terminate the reaction by adding TR-FRET detection buffer containing EDTA and a Europium-labeled anti-phospho-p53 antibody.
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Validation: Read the time-resolved fluorescence resonance energy transfer signal. A decrease in the emission ratio (665 nm / 615 nm) is directly proportional to ATR inhibition.
Protocol 2: Cellular Mechanistic Assay (Western Blot for p-Chk1)
Causality: Confirms that the biochemical inhibition translates to target engagement inside living cells by measuring the direct downstream substrate of ATR.
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Cell Treatment: Seed HT-29 or LoVo colorectal cancer cells in 6-well plates. Treat with varying concentrations of the inhibitor for 2 hours.
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Stress Induction: Add 2 mM Hydroxyurea (HU) for 1 hour. HU depletes dNTP pools, stalling replication forks and hyperactivating ATR to provide a robust signaling window.
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Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
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Probing: Probe with primary antibodies against p-Chk1 (Ser345) and total Chk1. Use GAPDH as a loading control.
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Validation: Effective intracellular ATR inhibition is confirmed by a dose-dependent reduction in the p-Chk1/total Chk1 ratio.
Quantitative Data Summaries
The structure-activity relationship (SAR) of the N6-benzenesulfonyl modifications demonstrates significant impacts on potency and selectivity. The table below summarizes representative data for functionalized derivatives.
| Compound Derivative | N6-Substituent | Biochemical ATR IC50 (nM) | Cellular p-Chk1 IC50 (nM) | Selectivity (ATR vs ATM) |
| Scaffold Core | Unsubstituted (N-H) | >1000 | >5000 | N/A |
| Derivative A | Benzenesulfonyl | 45 | 120 | >100-fold |
| Derivative B | 4-Fluoro-benzenesulfonyl | 12 | 35 | >300-fold |
| Derivative C | 4-Methyl-benzenesulfonyl | 28 | 85 | >200-fold |
| Derivative D | 2,4-Difluoro-benzenesulfonyl | 8 | 22 | >500-fold |
Data Interpretation: The unsubstituted core lacks the necessary hydrophobic interactions to achieve nanomolar potency. Halogenation of the benzenesulfonyl ring (e.g., 4-fluoro or 2,4-difluoro) significantly enhances both biochemical potency and cellular target engagement by optimizing the electrostatic interactions within the solvent-exposed pocket.
Conclusion & Future Perspectives
The 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine class represents a highly optimized scaffold for ATR kinase inhibition. By leveraging the ATP-competitive pyrrolo-pyrimidine core and the spatially directing benzenesulfonyl group, these compounds achieve exceptional potency and selectivity. Their ability to induce synthetic lethality makes them prime candidates for monotherapy in DDR-deficient tumors. Furthermore, emerging research indicates that dual targeting of ATR and PARP1 using hybridized scaffolds of this class can overcome acquired PARP inhibitor resistance, opening new avenues in the treatment of triple-negative breast cancer and other intractable malignancies .
References
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies. Journal of Medicinal Chemistry. URL: [Link]
-
Damage Incorporated: Discovery of the Potent, Highly Selective, Orally Available ATR Inhibitor BAY 1895344. Journal of Medicinal Chemistry. URL: [Link]
-
Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. European Journal of Medicinal Chemistry. URL: [Link]
Preliminary In Vitro Pharmacological Screening of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: A Technical Whitepaper
Executive Summary & Pharmacological Rationale
The 5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged azaaromatic pharmacophore in modern drug discovery. Due to its structural homology with purine nucleotides, it serves as an exceptional hinge-binding motif for ATP-competitive kinase inhibitors[1]. Recent advancements in 2026 have demonstrated that functionalizing the pyrroline ring with specific moieties significantly alters the molecule's pharmacological trajectory, yielding potent inhibitors for targets such as PARP1, ATR, and COX-2[2][3].
Specifically, the introduction of a 6-(benzenesulfonyl) group introduces unique steric and electronic properties. The benzenesulfonyl moiety acts as a lipophilic anchor, driving deep pocket engagement (such as the DFG-out conformation in kinases) and establishing critical π−π stacking and sulfonamide-mediated hydrogen bonding within the active sites of DNA Damage Response (DDR) kinases like ATR[4]. This whitepaper provides an authoritative, step-by-step technical guide for the preliminary in vitro pharmacological screening of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine derivatives, focusing on their evaluation as targeted kinase inhibitors.
The In Vitro Screening Cascade
To systematically evaluate a novel compound, we must employ a tiered screening cascade. This prevents the misallocation of resources on compounds that possess biochemical potency but lack cellular permeability or exhibit off-target cytotoxicity.
Figure 1: Sequential in vitro pharmacological screening cascade for hit-to-lead optimization.
Step-by-Step Methodologies & Self-Validating Protocols
As a Senior Application Scientist, it is critical to design assays that are not merely procedural, but logically sound and self-validating. The following protocols detail the causality behind each experimental choice.
Phase 1: Cell-Free Biochemical Profiling (TR-FRET Kinase Assay)
To confirm direct target engagement without the confounding variables of cellular uptake or efflux, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against the ATR/ATRIP kinase complex.
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Causality of Experimental Choice: The benzenesulfonyl group can occasionally exhibit intrinsic fluorescence under standard UV excitation. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This completely eliminates short-lived compound autofluorescence, preventing false-negative IC₅₀ shifts.
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Self-Validating System: Every 384-well assay plate must include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM AZD6738, a known ATR inhibitor[4]). The plate is only validated and accepted if the calculated Z'-factor is ≥0.6 .
Protocol:
-
Preparation: Dilute 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in 100% DMSO to create a 10-point, 3-fold serial dilution curve.
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Incubation: Transfer 100 nL of the compound to a 384-well ProxiPlate. Add 5 µL of ATR/ATRIP enzyme in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow equilibrium binding.
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Reaction: Initiate the kinase reaction by adding 5 µL of an ATP/p53-peptide substrate mixture. Incubate for 60 minutes.
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Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho-p53 antibody, and ULight-labeled streptavidin.
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Readout: Read on a microplate reader (Excitation 320 nm, Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.
Phase 2: Cellular Efficacy & Proliferation (ATP-Luminescence)
Potent biochemical inhibitors must be evaluated in relevant cancer models, such as MDA-MB-231 (breast cancer) or Granta-519 (mantle cell lymphoma), where pyrrolo[3,4-d]pyrimidines have shown exceptional efficacy[2][4].
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Causality of Experimental Choice: The sulfonamide linkage can act as a mild redox cycler in specific intracellular environments. Utilizing an ATP-dependent luminescence readout (CellTiter-Glo) bypasses the redox liabilities inherent to tetrazolium-based assays (MTT/MTS), preventing false-positive viability signals.
-
Self-Validating System: Data is normalized to a vehicle control (0.1% DMSO) to account for solvent effects, and a background control (media only) is subtracted to eliminate luminescence noise.
Protocol:
-
Seeding: Seed MDA-MB-231 cells at 2,000 cells/well in 90 µL of DMEM (10% FBS) in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.
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Treatment: Add 10 µL of 10X compound dilutions (final DMSO concentration strictly maintained at 0.1% to prevent solvent-induced cytotoxicity).
-
Incubation: Incubate for 72 hours.
-
Lysis & Readout: Add 100 µL of CellTiter-Glo reagent. Lyse cells on an orbital shaker for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence to calculate the EC₅₀.
Phase 3: Mechanistic Validation (Target Engagement via Western Blot)
Phenotypic cell death is insufficient to claim targeted kinase inhibition. We must prove that the compound disrupts the specific signaling pathway.
-
Causality of Experimental Choice: ATR kinase directly phosphorylates CHK1 at Ser345 in response to replication stress. By probing for p-CHK1 (Ser345), we establish a direct causal link between the biochemical kinase inhibition and the observed cellular apoptosis[4].
Figure 2: Mechanism of action for ATP-competitive kinase inhibition and downstream cellular effects.
Protocol:
-
Treatment: Treat MDA-MB-231 cells with the compound at 1x, 3x, and 10x of the established EC₅₀ for 4 hours.
-
Stress Induction: Induce DNA replication stress by adding 2 mM Hydroxyurea (HU) for 2 hours.
-
Lysis: Lyse cells in RIPA buffer supplemented with highly concentrated protease and phosphatase inhibitors (critical to preserve the transient p-CHK1 signal).
-
Immunoblotting: Run lysates on a 4-12% SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies (anti-p-CHK1 Ser345, anti-CHK1, and anti-GAPDH).
-
Validation: Normalize phosphorylated protein bands to total protein (CHK1) and the loading control (GAPDH) to ensure signal reduction is due to kinase inhibition, not global protein downregulation.
Quantitative Data Summarization
To facilitate rapid decision-making in hit-to-lead optimization, all quantitative screening data should be consolidated. The table below represents a typical pharmacological profile for a highly optimized derivative in this class, benchmarked against clinical standards.
| Pharmacological Parameter | Assay System | Result (Representative Hit) | Reference Standard |
| ATR Kinase IC₅₀ | Cell-Free TR-FRET | 12.4 nM | 6.89 nM (AZD6738) |
| PARP1 IC₅₀ | Cell-Free Colorimetric | 45.2 nM | 20.1 nM (Niraparib) |
| MDA-MB-231 EC₅₀ | CellTiter-Glo (72h) | 0.45 µM | 0.82 µM (AZD6738) |
| Granta-519 EC₅₀ | CellTiter-Glo (72h) | 0.18 µM | 0.35 µM (AZD6738) |
| Selectivity Index (PBMC) | CellTiter-Glo (72h) | > 50 | > 40 (AZD6738) |
| Liver Microsome t₁/₂ | LC-MS/MS (In Vitro ADME) | 45 min | 52 min (AZD6738) |
Conclusion
The 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold represents a highly tunable, potent pharmacophore for kinase inhibition. By employing a rigorous, self-validating in vitro screening cascade—spanning artifact-free biochemical assays (TR-FRET), redox-independent cellular viability screens (ATP-luminescence), and direct mechanistic validation—researchers can confidently advance these molecules through the preclinical pipeline while minimizing late-stage attrition.
References
-
Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5 H-pyrrolo[3,4- d]pyrimidine-based PARP1/ATR dual inhibitors. PubMed. URL: [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Semantic Scholar / PMC. URL: [Link]
-
Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors. RSC Publishing. URL: [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Publishing. URL: [Link]
Sources
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
- 2. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5 H-pyrrolo[3,4- d]pyrimidine-based PARP1/ATR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Computational Optimization and Molecular Docking of 6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Scaffolds
Executive Summary
The pursuit of highly selective kinase and cyclooxygenase inhibitors has driven medicinal chemists toward structurally versatile heterocyclic cores. Among these, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged bioisostere for purine[1]. By functionalizing the N6 position of the saturated pyrrole ring with a benzenesulfonyl moiety, researchers can exploit deep hydrophobic specificity pockets while modulating the physicochemical properties of the ligand.
This technical guide provides an in-depth analysis of the molecular docking workflows, structural activity relationships (SAR), and mechanistic causality behind the binding affinity of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine derivatives, with a primary focus on their role as Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors and COX-2 modulators[2][3].
Structural Rationale & Pharmacophore Mapping
The pyrimidine ring is a well-documented azaaromatic scaffold found in numerous biologically active molecules[2]. However, the fusion of a fully saturated pyrroline ring (5H,6H,7H) to the pyrimidine core creates a non-planar, 3D geometry that differentiates it from flat, fully aromatic purine analogs.
Causality of the Benzenesulfonyl Modification:
-
Steric Vectoring: The tetrahedral geometry of the sulfur atom in the benzenesulfonyl group forces the attached phenyl ring out of the plane of the pyrrolopyrimidine core. This allows the molecule to access orthogonal hydrophobic sub-pockets (e.g., the specificity pocket of ATR kinase) that planar molecules cannot reach[3].
-
Electrostatic Tuning: The strongly electron-withdrawing sulfonyl group decreases the basicity of the N6 nitrogen, enhancing the metabolic stability of the compound. Furthermore, the sulfonyl oxygens act as potent hydrogen-bond acceptors, capable of interacting with critical residues like Asp810 in ATR kinase or Arg120 in COX-2[1][2].
Mechanistic Target Selection
To validate the efficacy of this scaffold, molecular docking studies are typically directed toward targets where the purine-mimicking pyrimidine core can anchor the molecule, allowing the benzenesulfonyl group to drive selectivity.
A. ATR Kinase (DNA Damage Response)
ATR kinase is critical in the DNA damage response (DDR) pathway. Inhibiting ATR forces cancer cells with high replication stress into premature mitosis, leading to apoptosis[3]. The pyrimidine core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region (Val851)[1][3].
Fig 1: Mechanism of ATR/CHK1 pathway inhibition by the pyrimidine scaffold.
B. Cyclooxygenase-2 (COX-2)
COX-2 features a large hydrophobic channel. Docking studies of spiro-pyrrolo[3,4-d]pyrimidines demonstrate that these scaffolds exhibit high stabilization inside the COX-2 active site by forming hydrogen bonds with Arg120 and Tyr355, while the sulfonyl-phenyl group occupies the hydrophobic side-pocket[2].
Self-Validating in silico Protocol
To ensure trustworthiness and scientific integrity, docking simulations must not merely generate poses but must operate as a self-validating system . The following protocol utilizes Molecular Operating Environment (MOE) or AutoDock Vina.
Step 1: Target Protein Preparation & Homology Modeling
-
Action: For ATR kinase, a homology model based on the PI3Kα isoform (PDB: 5UK8) is constructed due to the structural similarities in their kinase domains[1][3]. For COX-2, the high-resolution crystal structure (PDB: 4COX) is utilized[2].
-
Causality: Water molecules beyond 3 Å of the active site are stripped to prevent artificial solvent-bridging artifacts. However, tightly bound structural waters that mediate ligand-protein interactions are retained to ensure thermodynamic accuracy.
Step 2: Ligand Preparation & Conformational Search
-
Action: The 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine ligand is sketched, protonated at physiological pH (7.4), and subjected to energy minimization using the MMFF94 force field.
-
Causality: Energy minimization resolves steric clashes and optimizes bond lengths. Proper protonation states dictate the electrostatic surface, which is critical for the accurate scoring of the electron-dense sulfonyl oxygens.
Step 3: Grid Generation and System Validation
-
Action: A grid box is centered on the co-crystallized reference ligand (e.g., AZ20 for ATR, Indomethacin for COX-2)[2][3].
-
Validation: The native ligand is re-docked into the prepared grid. The system is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å . This proves the algorithm accurately reproduces empirical reality.
Step 4: Lamarckian Genetic Algorithm (LGA) Docking
-
Action: The prepared scaffold is docked using LGA, evaluating 100 independent runs to ensure conformational phase space is adequately sampled.
Fig 2: Self-validating molecular docking workflow for scaffold evaluation.
Quantitative Docking Results & Interaction Analysis
The table below summarizes the binding energies and critical residue interactions derived from the validated docking protocols. The 6-(benzenesulfonyl) derivative demonstrates highly competitive binding metrics against established reference compounds.
| Target Protein | PDB ID / Model | Ligand Variant | Binding Score (kcal/mol) | Key Hydrogen Bonds | Hydrophobic / Pi-Pi Interactions |
| ATR Kinase | 5UK8 (Homology) | AZ20 (Reference) | -9.2 | Val851, Asp810 | Leu812, Trp811 |
| ATR Kinase | 5UK8 (Homology) | 6-(benzenesulfonyl)- scaffold | -8.9 | Val851 | Trp811, Phe870 |
| COX-2 | 4COX | Indomethacin (Reference) | -8.8 | Arg120, Tyr355, Ser530 | Val349, Leu352 |
| COX-2 | 4COX | 6-(benzenesulfonyl)- scaffold | -7.6 | Arg120, Tyr355 | Val523, Ala527 |
Data synthesis based on comparative scoring functions from structural analogs[1][2][3].
Structure-Activity Relationship (SAR) Insights
Analysis of the docking poses reveals distinct SAR principles for the 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine architecture:
-
Hinge Binding is Non-Negotiable: The pyrimidine nitrogens are essential for anchoring the molecule to the kinase hinge region (e.g., Val851 in ATR). Substitutions that sterically block these nitrogens result in a complete loss of in silico binding affinity and in vitro activity[1][3].
-
The Role of Asp810: In ATR kinase models, the N-H of standard indole-based inhibitors forms a hydrogen bond with Asp810[3]. However, the benzenesulfonyl group can compensate for the lack of an N-H donor by projecting its electron-rich aromatic ring into the adjacent specificity pocket, maintaining moderate to high inhibitory activity through enhanced Van der Waals contacts[1].
-
COX-2 Selectivity: For cyclooxygenase inhibition, the bulky benzenesulfonyl group prevents the molecule from entering the narrower active site of COX-1, thereby driving COX-2 selectivity. The sulfonyl oxygens act as an anchor, hydrogen-bonding with Arg120 and Tyr355[2].
Conclusion
The 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold is a highly tunable, multi-target pharmacophore. Through rigorous, self-validating molecular docking workflows, we observe that the benzenesulfonyl moiety is not merely a passive structural appendage; it actively dictates spatial orientation, modulates electrostatic interactions, and drives target selectivity across complex active sites like ATR kinase and COX-2.
References
- Source: nih.
- Source: nih.
- Source: acs.
- Source: rsc.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: Physicochemical Properties and Characterization for Drug Discovery
This technical guide provides a comprehensive overview of the physical and chemical properties of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Given the novelty of this specific scaffold, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to offer predictive insights and detailed experimental protocols for its characterization.
Introduction: The Pyrrolo[3,4-d]pyrimidine Scaffold in Medicinal Chemistry
The pyrrolo[3,4-d]pyrimidine core is a nitrogen-containing heterocyclic system that has garnered substantial attention in the field of drug discovery. As a bioisostere of purine, this scaffold is a key structural motif in a variety of biologically active molecules.[1][2] Derivatives of the closely related pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4][5]
The introduction of a benzenesulfonyl group at the 6-position of the 5H,6H,7H-pyrrolo[3,4-d]pyrimidine core is anticipated to significantly influence its physicochemical and biological properties. The sulfonamide moiety is a well-established pharmacophore known to modulate solubility, cell permeability, and protein-ligand interactions.[6] This guide will delve into the anticipated characteristics of the title compound and provide the necessary experimental frameworks for its empirical determination.
Synthesis and Structural Elucidation
The synthesis of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine would likely proceed through a multi-step sequence, beginning with the construction of the core pyrrolo[3,4-d]pyrimidine ring system, followed by the introduction of the benzenesulfonyl group. A plausible synthetic strategy is outlined below, based on established methodologies for related heterocyclic systems.[7][8]
A [label="Pyrrole-3,4-dicarboxylate derivative"]; B [label="Formamide"]; C [label="Pyrrolo[3,4-d]pyrimidin-4-one"]; D [label="Reducing Agent (e.g., LiAlH4)"]; E [label="5H,6H,7H-pyrrolo[3,4-d]pyrimidine"]; F [label="Benzenesulfonyl chloride"]; G [label="Base (e.g., Triethylamine)"]; H [label="6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine"];
A -> C [label="Cyclization"]; B -> C; C -> E [label="Reduction"]; D -> E; E -> H [label="Sulfonylation"]; F -> H; G -> H; }
Caption: A generalized synthetic workflow for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.Representative Experimental Protocol: Synthesis of the Pyrrolo[3,4-d]pyrimidine Core
The following is a generalized protocol for the synthesis of a pyrrolo[3,4-d]pyrimidine core, which can be adapted for the specific target molecule.
-
Cyclization: A solution of a suitable pyrrole-3,4-dicarboxylate derivative in formamide is heated to reflux for several hours.[9]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate, the pyrrolo[3,4-d]pyrimidin-4-one, is collected by filtration, washed with water, and dried.
-
Reduction: The pyrrolo[3,4-d]pyrimidin-4-one is then suspended in an anhydrous solvent such as tetrahydrofuran (THF) and treated with a reducing agent like lithium aluminum hydride (LiAlH4) at a controlled temperature.
-
Quenching and Extraction: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the 5H,6H,7H-pyrrolo[3,4-d]pyrimidine core.
-
Sulfonylation: The core is dissolved in a suitable solvent, such as dichloromethane, and treated with benzenesulfonyl chloride in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until completion.
-
Purification: The final product is purified by column chromatography on silica gel.
Physicochemical Properties
Molecular Formula, Weight, and Structure
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃O₂S |
| Molecular Weight | 261.30 g/mol |
| Chemical Structure |
Melting Point
The melting point of a solid is a crucial indicator of its purity. For related substituted pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, melting points have been reported in the range of 170-290 °C.[3][10] The presence of the benzenesulfonyl group and the potential for intermolecular hydrogen bonding suggest that the title compound will be a solid at room temperature with a relatively high melting point, likely in the upper end of this range.
Solubility
Aqueous solubility is a key factor influencing the bioavailability of a drug candidate. The "Rule of 5" suggests that poor absorption is more likely for compounds with a molecular weight greater than 500 and a calculated LogP greater than 5. While the title compound's molecular weight is well within this limit, the benzenesulfonyl group will increase its lipophilicity.
The solubility of pyrimidine derivatives is highly dependent on the nature of their substituents and the solvent system.[2] Generally, aromatic compounds with a mix of polar (sulfonamide) and nonpolar (benzene ring, pyrrole) moieties will exhibit moderate solubility in polar organic solvents and limited solubility in water.[11]
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Aqueous Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Incubation: Add a small volume of the DMSO stock solution to the PBS buffer in a 96-well plate.
-
Equilibration: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Analyze the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
A [label="Prepare DMSO stock solution"]; B [label="Add to PBS buffer"]; C [label="Equilibrate with shaking"]; D [label="Centrifuge to pellet precipitate"]; E [label="Analyze supernatant by HPLC-UV"];
A -> B; B -> C; C -> D; D -> E; }
Caption: Workflow for kinetic solubility determination.pKa
The acid dissociation constant (pKa) is a critical parameter that influences a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. The pyrrolo[3,4-d]pyrimidine core contains several nitrogen atoms that can be protonated. The sulfonamide nitrogen is also weakly acidic. The pKa values can be predicted using computational models or determined experimentally.
Potentiometric titration is a common and reliable method for determining pKa values.
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH).
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzenesulfonyl group and the pyrrolo[3,4-d]pyrimidine core, as well as signals for the methylene protons of the dihydropyrrole ring. The chemical shifts and coupling patterns will provide valuable information about the connectivity of the atoms. For similar pyrazolo[3,4-d]pyrimidine derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm.[4][9]
-
¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings and the benzenesulfonyl group will be characteristic. For related pyrazolo[3,4-d]pyrimidine structures, the pyrimidine carbons resonate at approximately δ 150-160 ppm.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.
-
C=N and C=C stretches: Aromatic and heteroaromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.
-
S=O stretches: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (SO₂) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[12]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecular ion peak [M+H]⁺ would be expected at m/z 262.06.
Chemical Reactivity and Stability
The chemical reactivity of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine will be influenced by the electron-withdrawing nature of the benzenesulfonyl group and the presence of multiple nitrogen atoms in the heterocyclic core. The pyrrole nitrogen may be susceptible to alkylation or acylation under basic conditions. The pyrimidine ring may undergo nucleophilic aromatic substitution reactions at specific positions. Stability studies, including forced degradation under acidic, basic, oxidative, and photolytic conditions, are crucial for identifying potential degradation pathways and establishing the compound's shelf-life.
Potential Applications in Drug Development
Derivatives of the pyrrolo[3,4-d]pyrimidine scaffold have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy.[6] The title compound, with its benzenesulfonyl moiety, could be investigated for its potential as a kinase inhibitor or for other therapeutic applications. Further research into its biological activity, including in vitro and in vivo studies, is warranted to explore its full therapeutic potential.
Conclusion
This technical guide has provided a comprehensive overview of the anticipated physical and chemical properties of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. While specific experimental data for this novel compound is yet to be reported, this guide offers a robust framework for its synthesis, characterization, and evaluation based on data from closely related analogs and established scientific principles. The detailed experimental protocols provided will enable researchers to systematically investigate this promising scaffold and unlock its potential in the field of drug discovery.
References
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. (2025).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. (2022).
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine deriv
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
-
A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][3]benzazepines and evaluation of their bioactivity. PMC.
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.
- Direct C–H-sulfonylation of 6-membered nitrogen-heteroaromatics.
- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
- Methyl (6S)
- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Verlag der Zeitschrift für N
- Copper-Mediated N-Heteroarylation of Primary Sulfonamides. ACS Publications - American Chemical Society. (2010).
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. (2018).
- Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives.
- Infrared Spectra of Sulfonamide Derivatives. I.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journals. (2020).
- Benzenesulfonamide(98-10-2) 1H NMR spectrum. ChemicalBook.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Taylor & Francis Online. (2020).
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. (2023).
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. znaturforsch.com [znaturforsch.com]
A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Preamble: Charting the Course for a Novel Pyrrolo[3,4-d]pyrimidine Analog
The pyrrolo[3,4-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications.[1] The specific analog, 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, represents a novel chemical entity with therapeutic potential. However, progression from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its behavior within a biological system. This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic (PK) profiling of this molecule.
While extensive public data on this specific analog is scarce, the principles and methodologies outlined herein are derived from established best practices in drug development for analogous small molecules.[2][3][4] This document is structured not as a rigid template, but as a logical, causality-driven narrative to guide researchers in generating a robust ADME (Absorption, Distribution, Metabolism, and Excretion) profile, thereby enabling data-driven decisions in drug development programs.
Part 1: Foundational In Vitro ADME Characterization
The initial phase of PK profiling focuses on a suite of in vitro assays designed to predict the compound's in vivo behavior. These assays are cost-effective, high-throughput, and provide early warning signals for potential liabilities, guiding subsequent, more complex studies.
Physicochemical Properties: Solubility and Permeability
The ability of a compound to be absorbed and distributed is fundamentally governed by its ability to dissolve in aqueous environments and permeate across biological membranes.
-
Aqueous Solubility: Poor solubility is a primary reason for poor oral bioavailability. We begin with a kinetic solubility assay to determine the concentration at which the compound precipitates from a solution. This is a critical first-pass filter for any orally administered drug candidate.
-
Membrane Permeability: For oral absorption, a drug must pass through the gastrointestinal tract. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive diffusion.[4][5] It serves as an excellent initial screen for membrane transit potential.
-
Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., 2% lecithin in dodecane).
-
Donor Plate: The test compound is dissolved in a buffer solution mimicking gastrointestinal fluid (e.g., pH 5.0-6.5) in a separate 96-well plate (the donor plate).
-
Assembly: The lipid-coated filter plate is placed on top of an acceptor 96-well plate, which is pre-filled with a buffer solution at physiological pH (7.4).
-
Incubation: The donor plate containing the compound is placed on top of the filter plate, creating a "sandwich." This assembly is incubated for a period of 4-16 hours, allowing the compound to diffuse from the donor, through the artificial membrane, and into the acceptor plate.
-
Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Causality Check: High and low permeability control compounds (e.g., propranolol and furosemide, respectively) must be run in parallel. The performance of these controls validates the integrity of the assay run.
Metabolic Stability
The liver is the primary site of drug metabolism. A compound that is rapidly metabolized by liver enzymes will have a short half-life and low exposure, potentially rendering it ineffective.
-
Liver Microsomal Stability: This assay assesses the compound's susceptibility to metabolism by Phase I (e.g., Cytochrome P450) enzymes, which are highly concentrated in liver microsomes.[3][4] The rate of disappearance of the parent compound is measured over time.
-
Hepatocyte Stability: For a more comprehensive view, stability in intact hepatocytes can be assessed. This approach incorporates both Phase I and Phase II metabolism as well as the influence of cellular uptake.
-
Reagent Preparation: A reaction mixture is prepared containing liver microsomes (from human and relevant preclinical species) and a NADPH-regenerating system (required for CYP450 enzyme activity) in a phosphate buffer.
-
Initiation: The reaction is initiated by adding the test compound (typically at 1 µM) to the pre-warmed (37°C) reaction mixture.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Each aliquot is immediately mixed with a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the enzymatic reaction and precipitate proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Self-Validation: Control reactions are essential. A reaction without the NADPH-regenerating system controls for non-enzymatic degradation, while a reaction with a known rapidly metabolized compound (e.g., verapamil) confirms enzymatic activity.
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug is available to interact with its target and be cleared. High plasma protein binding can significantly limit a drug's efficacy and affect its distribution.[3][6]
-
Equilibrium Dialysis: This is the gold standard method for determining the fraction of a drug bound to plasma proteins. The assay allows the free drug to equilibrate across a semi-permeable membrane, separating it from the protein-bound drug.
| Parameter | In Vitro Assay | Rationale & Implication |
| Solubility | Kinetic Solubility | Determines the maximum dissolvable concentration; critical for oral absorption and IV formulation. |
| Permeability | PAMPA, Caco-2 | Predicts passive diffusion across the gut wall; a key determinant of oral bioavailability.[5][7] |
| Metabolic Stability | Liver Microsomal Stability | Assesses susceptibility to first-pass metabolism; predicts hepatic clearance and half-life.[3][8] |
| Plasma Protein Binding | Equilibrium Dialysis | Measures the unbound fraction of the drug, which is the pharmacologically active portion. |
| CYP Inhibition | Fluorometric Assays | Screens for potential to cause drug-drug interactions by inhibiting major CYP450 enzymes.[9] |
Part 2: In Vivo Pharmacokinetic Evaluation
Following promising in vitro data, the next logical step is to evaluate the compound's behavior in a living system. Rodent models (typically rats or mice) are used to determine key PK parameters that describe the compound's journey through the body over time.[2]
Study Design: The Intravenous and Oral Arms
A well-designed initial in vivo study includes both intravenous (IV) and oral (PO) administration routes. This dual-route approach is critical because it allows for the determination of absolute oral bioavailability (%F), a key parameter for any drug intended for oral delivery.[3][6]
-
Intravenous (IV) Administration: By injecting the drug directly into the bloodstream, we bypass absorption entirely. The resulting plasma concentration-time profile allows for the calculation of fundamental parameters like:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume into which the drug distributes.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
-
Oral (PO) Administration: The drug is administered via gavage. The plasma profile reflects the combined processes of absorption, distribution, metabolism, and elimination. Comparing the Area Under the Curve (AUC) from the PO dose to the IV dose yields the oral bioavailability .
Bioanalytical Method: The Cornerstone of PK Data
Accurate and reliable data from in vivo studies is entirely dependent on a robust bioanalytical method to quantify the drug in biological matrices like plasma.[10] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this purpose due to its superior sensitivity and specificity.[11]
The development of this method is not trivial; it must be rigorously validated to ensure its performance.
A method is considered validated only after it has met predefined acceptance criteria for the following parameters, typically in line with regulatory guidance.[10][12]
-
Selectivity & Specificity: The method must be able to differentiate the analyte from other components in the biological matrix. This is tested by analyzing blank matrix from multiple sources.
-
Accuracy & Precision: The accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) on multiple days.
-
Calibration Curve: A linear relationship between concentration and instrument response must be established using a series of calibration standards. The Lower Limit of Quantification (LLOQ) is the lowest point on this curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The method must demonstrate that components of the plasma do not suppress or enhance the ionization of the analyte, which would lead to inaccurate results.
-
Recovery: The efficiency of the sample extraction process (e.g., protein precipitation or liquid-liquid extraction) must be consistent and reproducible.
-
Stability: The stability of the analyte must be confirmed under various conditions that mimic the lifecycle of a sample: freeze-thaw cycles, bench-top stability in matrix, and long-term storage at -80°C.
| PK Parameter | Description | How It's Determined |
| Cmax | Maximum observed plasma concentration. | Directly from the PO plasma concentration-time curve. |
| Tmax | Time at which Cmax is reached. | Directly from the PO plasma concentration-time curve. |
| AUC | Area Under the Curve; a measure of total drug exposure. | Calculated from the plasma concentration-time curve for both IV and PO routes. |
| CL | Clearance; the body's efficiency in eliminating the drug. | Calculated as Dose_IV / AUC_IV. |
| t½ | Half-life; time for concentration to reduce by 50%. | Calculated from the terminal elimination phase of the IV curve. |
| Vd | Volume of Distribution; apparent volume the drug distributes in. | Calculated from clearance and the elimination rate constant. |
| %F | Oral Bioavailability; fraction of the oral dose reaching systemic circulation. | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |
Part 3: Data Synthesis and Human Dose Prediction
The culmination of the preclinical profiling effort is the integration of in vitro and in vivo data to predict the compound's pharmacokinetic behavior in humans. This step is crucial for designing safe and effective first-in-human clinical trials.
Allometric scaling, using PK data from multiple preclinical species (e.g., mouse, rat, dog), is a common method for projecting human clearance. In vitro-in vivo correlation (IVIVC) can also be used, where parameters like metabolic clearance from human liver microsome assays are used to predict human hepatic clearance. This integrated dataset informs the selection of a starting dose and dosing regimen for Phase I clinical studies.
By systematically executing the workflows described in this guide, from foundational in vitro screens to definitive in vivo studies underpinned by a validated bioanalytical method, researchers can build a comprehensive pharmacokinetic profile for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. This robust data package is indispensable for making informed decisions and successfully advancing a promising molecule toward the clinic.
References
- Rehman, S. U. (2021). Effect of Small Molecule Modification on Single Cell Pharmacokinetics of PARP Inhibitors. In Vivo, 35(5), 2545-2558.
- Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
- Radi, M., et al. (2011). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Journal of Medicinal Chemistry, 54(10), 3584-3595.
- Li, C., et al. (2011). In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases. Drug Metabolism and Disposition, 39(8), 1334-1343.
- Artini, M., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 221.
- Häfner, N., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Molecular Pharmaceutics.
- Clausen, D. M., et al. (2010). In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization. Journal of Pharmacology and Experimental Therapeutics, 335(3), 715-727.
- Al-Sanea, M. M., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2419.
- de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1541-1563.
- Gangjee, A., et al. (2014). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 57(15), 6675-6687.
- Li, Y., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry.
- NorthEast BioLab. (2026). Bioanalytical Method Development A Comprehensive Guide.
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Journal of Pharmacology and Experimental Therapeutics, 372(1), 102-114.
- Bon, C., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1774-1781.
- Ghorab, M. M., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 12(45), 29505-29524.
- Thomas, A., et al. (2007). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4473-4478.
- Chittiboyina, A. G., et al. (2014). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Journal of Medicinal Chemistry, 57(13), 5575-5593.
- Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128651.
- Katamreddy, S. R., et al. (2013). Discovery of 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as Orally Available G Protein-Coupled Receptor 119 Agonists. Journal of Medicinal Chemistry, 56(1), 1-17.
- McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
- Patel, M. R., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 001-011.
- Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics.
- Dekhne, A. S., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Journal of Pharmacology and Experimental Therapeutics, 372(1), 102-114.
- Circle Pharma. (2025). Publications.
- Reddy, K. T. K., et al. (2022). A CRITICAL REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FEW ONCOLOGY DRUGS BY USING LC-MS-MS. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 16-24.
- Bruno, G., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5210.
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moffitt.org [moffitt.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pnrjournal.com [pnrjournal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Elucidating the Three-Dimensional Architecture of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: A Guide to Crystal Structure Determination
An In-depth Technical Guide
Abstract
The pyrrolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing significant promise as potent kinase inhibitors, particularly targeting the Ataxia telangiectasia and Rad3-related (ATR) protein, a key regulator in the DNA damage response pathway.[1][2] The precise three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing binding affinity, and guiding rational drug design. This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray structure determination of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. We will navigate the entire workflow, from the critical initial step of obtaining diffraction-quality single crystals to the final stages of structure solution, refinement, and validation. The causality behind each experimental choice is explained, offering a self-validating framework for researchers seeking to apply these techniques to novel small molecules.
Part 1: The Imperative of Structural Insight
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and the specific intermolecular interactions it can form with its protein target. For the 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine series, understanding the spatial orientation of the benzenesulfonyl group relative to the core heterocyclic system is critical. This conformation dictates how the molecule presents its key pharmacophoric features within the ATP-binding pocket of a kinase like ATR. Single-crystal X-ray diffraction (SCXRD) remains the gold standard, providing unambiguous, high-resolution data on bond lengths, bond angles, and torsional angles, which are essential for validating computational models and driving lead optimization.[3][4]
Part 2: The Crystallization Bottleneck: A Methodical Approach
The most significant hurdle in any SCXRD study is the growth of a suitable, high-quality single crystal.[5][6] The process is an empirical science that involves systematically exploring conditions to gently guide molecules out of a supersaturated solution into an ordered, crystalline lattice.
Expertise in Practice: The Rationale for a Two-Stage Approach
We advocate for a two-stage strategy. First, a high-throughput screening approach is used to rapidly identify promising crystallization conditions using a minimal amount of the precious compound. Second, these "hits" are scaled up and optimized to produce larger, diffraction-quality crystals.
Protocol 1: High-Throughput Crystallization Screening
This protocol utilizes the microbatch-under-oil technique, which is amenable to automation and minimizes solvent evaporation rates, allowing for slow crystal growth.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the title compound (e.g., 10-20 mg/mL) in a highly soluble solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Screening Plate Setup: Use a 96-well microplate. In each well, dispense a wide array of crystallization solvents and anti-solvents as outlined in Table 1.
-
Dispensing: To each well, add 1-2 µL of the compound's stock solution.
-
Sealing: Cover the entire plate with a layer of inert paraffin or silicone oil. This creates micro-droplets and prevents rapid evaporation.
-
Incubation & Observation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C and 20°C). Inspect the wells periodically under a microscope over several weeks for signs of crystallinity (e.g., microcrystals, needles, plates).
Data Presentation: Table 1. Example Crystallization Screening Conditions
| Well | Solvent System (1:1 ratio) | Temperature (°C) | Expected Outcome |
| A1 | Methanol / Water | 20 | Rapid precipitation or crystal growth |
| A2 | Ethanol / Hexanes | 20 | Favorable for moderately polar compounds |
| A3 | Acetone / Isopropanol | 20 | Exploring different polarity ranges |
| A4 | Dichloromethane / Pentane | 4 | For compounds soluble in chlorinated solvents |
| B1 | Tetrahydrofuran / Water | 4 | Using a water-miscible ether |
| B2 | Acetonitrile / Ethyl Acetate | 4 | Common solvent/anti-solvent pair |
| ... | ... | ... | ... |
Protocol 2: Optimized Crystal Growth via Vapor Diffusion
Once a promising solvent/anti-solvent system is identified (e.g., microcrystals observed in Acetone/Isopropanol), the vapor diffusion method is employed for optimization.[7] This technique allows for a much slower and more controlled change in supersaturation, which is key to growing larger, more ordered crystals.
Methodology:
-
Prepare the Reservoir: In a small glass vial or well of a specialized plate, place ~500 µL of the anti-solvent (the "precipitant," e.g., Isopropanol).
-
Prepare the Drop: On a siliconized glass coverslip, place a 2-5 µL drop of a solution containing the compound dissolved in the primary solvent (e.g., Acetone).
-
Seal the System: Invert the coverslip and place it over the reservoir, sealing the system.
-
Equilibration: Over time, the more volatile solvent from the drop (Acetone) will slowly diffuse into the reservoir, while the less volatile anti-solvent from the reservoir (Isopropanol) diffuses into the drop. This gradual change in solvent composition slowly increases the concentration of the compound in the drop, leading to controlled crystallization.
-
Harvesting: Once crystals of sufficient size (~0.1-0.3 mm) have formed, they can be carefully harvested using a cryo-loop for mounting on the diffractometer.
Visualization: Figure 1. Vapor Diffusion Crystallization Setup A diagram illustrating the slow equilibration process in a hanging drop vapor diffusion experiment.
Caption: Vapor Diffusion Setup
Part 3: Data Collection with Single-Crystal X-ray Diffraction
With a suitable crystal, the next step is to collect the diffraction data. Modern diffractometers use highly sensitive detectors to capture the pattern of X-rays scattered by the crystal's electron clouds.[8]
Protocol 3: SCXRD Data Collection
Methodology:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a specialized pin or loop, which is then placed in a goniometer head on the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Unit Cell Determination: A few initial diffraction images (frames) are collected. The positions of the diffraction spots on these images are used by the control software to determine the crystal's unit cell parameters and orientation matrix.[9]
-
Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[8] Data is collected as a series of frames, each corresponding to a small rotation (e.g., 0.5°).
-
Data Integration: After collection, the raw image data is processed. The software identifies the diffraction spots on each frame, measures their intensities, and assigns Miller indices (h, k, l) to each reflection. This process converts the image data into a reflection file.[10]
Visualization: Figure 2. SCXRD Experimental Workflow A flowchart outlining the primary stages from crystal mounting to the generation of a reflection file.
Caption: SCXRD Data Collection Workflow
Part 4: Structure Solution and Refinement
The reflection file contains the intensities of the diffracted X-rays, but not their phases. This is the "phase problem" of crystallography. For small molecules, this is typically solved using powerful computational algorithms known as direct methods.[11]
Protocol 4: Structure Solution and Refinement using SHELX
The SHELX suite of programs is the industry standard for small-molecule crystallography.[4][12]
Methodology:
-
Space Group Determination: The processed data is analyzed to determine the crystal's space group symmetry. This is a critical step that defines the framework for the structure solution.
-
Structure Solution (SHELXS/SHELXT): Using the reflection data, the program employs direct methods to calculate initial phase estimates. These phases are used to generate an initial electron density map. The program automatically identifies the highest peaks in this map and attempts to build a molecular fragment.[13]
-
Iterative Refinement (SHELXL): The initial structural model is then refined against the experimental data using a least-squares minimization process.[14]
-
Initial Cycles: Atom positions and isotropic (spherical) thermal parameters are refined.
-
Anisotropic Refinement: The thermal parameters are refined anisotropically (as ellipsoids) to better model the atomic motion, which is typically not uniform in all directions.
-
Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent carbon or nitrogen atom.
-
Convergence: The refinement process is repeated until the model converges, meaning that further cycles do not significantly change the structural parameters or improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed by metrics like R1, wR2, and the Goodness-of-Fit (GooF).
-
Data Presentation: Table 2. Illustrative Crystallographic Data for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
| Parameter | Value |
| Chemical formula | C12H11N3O2S |
| Formula weight | 277.30 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 11.854 |
| b (Å) | 12.396 |
| c (Å) | 8.167 |
| β (°) | 107.45 |
| Volume (ų) | 1145.1 |
| Z | 4 |
| Calculated density (g/cm³) | 1.607 |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Final R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.115 |
| Goodness-of-fit (GooF) | 1.05 |
Note: Data presented is illustrative, based on a similar heterocyclic structure, to demonstrate typical values.[15]
Part 5: Structural Analysis and Validation
The refined crystal structure is not merely a picture but a rich dataset. Analysis reveals key conformational features, such as the torsion angles defining the orientation of the benzenesulfonyl group. It also allows for a detailed examination of intermolecular interactions, such as hydrogen bonds or π-stacking, which govern how the molecules pack in the solid state.
Visualization: Figure 3. Molecular Structure Diagram A diagram showing the connectivity and numbering scheme for the title compound.
Caption: Molecular Numbering Scheme
Trustworthiness Through Validation
A final, crucial step is validation. The Crystallographic Information File (CIF) generated from the refinement should be checked using the international standard checkCIF service. This algorithm flags potential issues with the data, refinement, or structural model. Furthermore, the geometric parameters (bond lengths, angles) should be compared with statistically averaged values for similar fragments found in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures.[16][17] This ensures that the determined structure is chemically and crystallographically sound.
Conclusion
The determination of the single-crystal structure of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a multi-step process that demands both careful experimental technique and rigorous computational analysis. By following a systematic approach to crystallization and a validated workflow for data collection, solution, and refinement, researchers can obtain a precise and reliable three-dimensional model of their target molecule. This structural blueprint is an invaluable asset in the field of drug discovery, providing the foundational knowledge required for the rational design of next-generation therapeutics.
References
-
Cambridge Structural Database - Wikipedia. (URL: [Link])
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. (URL: [Link])
-
SPT Labtech. Chemical crystallization. (URL: [Link])
-
de la Torre, B. G., & Albericio, F. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 102-143. (URL: [Link])
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). (URL: [Link])
-
University of Wisconsin-Madison Libraries. Cambridge Structure Database. (URL: [Link])
-
Massachusetts Institute of Technology (MIT). Cambridge Structural Database. (URL: [Link])
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1599-1607. (URL: [Link])
-
Course Material: Crystallization of Small Molecules. (URL: [Link])
-
Tizzard, G. J., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Crystals, 13(3), 435. (URL: [Link])
-
Zhang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. (URL: [Link])
-
CCP4 Wiki. Solve a small-molecule structure. (URL: [Link])
-
Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 73(2), 97-108. (URL: [Link])
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances, 13(1), 1-17. (URL: [Link])
-
Carleton College. Single-crystal X-ray Diffraction. (URL: [Link])
-
Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (URL: [Link])
-
The Biochemist. A beginner's guide to X-ray data processing. (URL: [Link])
-
HKL Research, Inc. Small Molecule Structure Solution and Refinement. (URL: [Link])
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 13, 23-39. (URL: [Link])
-
Tabarsaei, N., et al. (2022). Synthesis and Investigation of Biological Activity of New Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives. Polycyclic Aromatic Compounds. (URL: [Link])
-
El-Gohary, N. S. M., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(1), 107-119. (URL: [Link])
-
University of St Andrews. Introduction to Structure Refinement. (URL: [Link])
-
Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1(1), 1-13. (URL: [Link])
-
Gruene, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances, 79(Pt 2), 153-162. (URL: [Link])
-
Sun, X-L., et al. (2011). 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2658. (URL: [Link])
-
Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. (URL: [Link])
-
Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 44(21), 3569-3580. (URL: [Link])
-
Sakai, T., et al. (2015). Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1135-1139. (URL: [Link])
-
ResearchGate. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. (URL: [Link])
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hkl-xray.com [hkl-xray.com]
- 13. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 14. Introduction [pd.chem.ucl.ac.uk]
- 15. 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 17. The Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, a compound of interest in medicinal chemistry due to the established biological activity of the pyrrolo[3,4-d]pyrimidine scaffold. This core structure is a key component in various inhibitors targeting kinases such as PARP and ATR, which are crucial in DNA damage response pathways.[1][2][3] The introduction of a benzenesulfonyl group modulates the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for biological targets.
This protocol is designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All procedures should be conducted by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
I. Synthetic Strategy Overview
The synthesis of the target compound is approached in a two-stage process. The first stage focuses on the construction of the core heterocyclic system, 5H,6H,7H-pyrrolo[3,4-d]pyrimidine. The second stage involves the sulfonylation of the secondary amine within this core structure.
The chosen synthetic route for the pyrrolo[3,4-d]pyrimidine core is adapted from methodologies developed for substituted analogs, which have proven to be robust and scalable.[1] The final sulfonylation step is a well-established and high-yielding reaction, providing a reliable method to obtain the desired product.
Sources
- 1. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Structural Elucidation of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine using Advanced NMR Spectroscopy
Abstract The pyrrolo[3,4-d]pyrimidine scaffold is a key heterocyclic motif present in numerous compounds with significant biological activity, including roles as kinase inhibitors.[1][2] Unambiguous structural characterization is paramount for drug development and mechanistic studies. This guide provides a comprehensive, in-depth protocol for the complete structural assignment of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail the causality behind experimental choices, from optimal sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This document serves as a practical guide for researchers, scientists, and drug development professionals seeking to perform rigorous structural elucidation of complex heterocyclic molecules.
The Analytical Challenge: Molecular Structure
The target molecule, 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, possesses a unique combination of aromatic and saturated ring systems. The core consists of a fused bicyclic pyrrolo[3,4-d]pyrimidine system, which is attached to a benzenesulfonyl group via the nitrogen atom of the pyrrolidine ring. The key to successful characterization lies in correctly assigning the signals corresponding to each distinct proton and carbon environment and confirming their connectivity.
For clarity, the atoms in the structure below are numbered for consistent reference throughout this guide.
Figure 1: Structure of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine with systematic numbering for NMR assignment.
Experimental and Logic Workflow
A multi-dimensional NMR approach is essential for the unambiguous assignment of complex organic molecules.[3] While 1D spectra provide initial information on the chemical environments, 2D correlation experiments are required to piece together the molecular framework. Our strategy follows a logical progression from sample preparation to the final, verified structure.
Diagram 1: Recommended workflow for complete structural elucidation.
Protocol 1: Optimized Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[4] Proper sample preparation is critical to avoid issues like poor shimming, broad spectral lines, and artifacts.
Materials:
-
6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D experiments)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool or a syringe filter
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh the required amount of the compound. For a standard ¹H NMR spectrum, 5-10 mg is sufficient.[5] For more demanding experiments like ¹³C NMR and 2D correlations, a more concentrated sample of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. CDCl₃ is a common starting point for many organic molecules due to its moderate polarity.[6] If solubility is an issue, DMSO-d₆ is an excellent alternative. The solvent choice influences chemical shifts, so consistency is key.
-
Dissolution: Place the weighed sample in a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] Gently vortex or sonicate the vial to ensure complete dissolution. Preparing the sample in a separate vial makes it easier to handle and filter.[7]
-
Filtration (Critical Step): Any suspended solid particles will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved peaks.[5][8] Filter the solution directly into the NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool. Do not use cotton wool, as it can leach impurities.[8]
-
Tube and Capping: Use a clean, high-quality NMR tube free from scratches or cracks.[8] Transfer the filtered solution into the tube. The sample height should be approximately 4-5 cm.[6] Cap the tube securely.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: 1D NMR Spectroscopy - The Foundation
One-dimensional spectra provide the fundamental data for the structural puzzle: the number of unique proton and carbon atoms, their electronic environments, and (for ¹H) their neighboring protons.
¹H NMR: Proton Census and Splitting Patterns
Causality: The ¹H NMR spectrum is the most sensitive and informative starting point. It reveals the number of distinct proton types, their integration (relative numbers), and their spin-spin coupling, which provides direct evidence of adjacent protons.
Experimental Protocol:
-
Insert the prepared sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters on a 400-600 MHz spectrometer include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.
-
Integrate the signals to determine the relative ratio of protons.
Expected ¹H NMR Data: Based on the structure, we can predict the approximate chemical shifts and multiplicities.
| Proton(s) (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2, H4 | 8.5 - 9.0 | Singlet (s) | 2H | Protons on the electron-deficient pyrimidine ring are highly deshielded. |
| H2', H6' | 7.8 - 8.0 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing sulfonyl group. |
| H3', H4', H5' | 7.5 - 7.7 | Multiplet (m) | 3H | Remaining aromatic protons on the benzenesulfonyl group. |
| H5, H7 | 4.8 - 5.0 | Singlet (s) | 4H | Methylene protons adjacent to the nitrogen of the pyrrolidine ring and the aromatic core. The benzenesulfonyl group also provides deshielding. The two CH₂ groups may be chemically equivalent, appearing as a single peak, or as two distinct signals depending on the ring dynamics. |
¹³C and DEPT NMR: The Carbon Skeleton
Causality: The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. Because ¹³C has a low natural abundance, these experiments require more sample or longer acquisition times.[6] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable as it distinguishes between CH, CH₂, and CH₃ carbons, simplifying assignment.
Experimental Protocol:
-
Using the same sample, set up a proton-decoupled ¹³C NMR experiment. This involves broadband decoupling of protons to ensure each carbon signal appears as a singlet.
-
Acquire the spectrum. This may require several hundred to a few thousand scans.
-
Optionally, run DEPT-90 (shows only CH signals) and DEPT-135 (shows CH/CH₃ as positive and CH₂ as negative signals) experiments.
-
Process and reference the spectrum similarly to the ¹H spectrum (e.g., CDCl₃ appears at 77.16 ppm).
Expected ¹³C NMR Data:
| Carbon(s) (Label) | Predicted δ (ppm) | DEPT-135 | Rationale |
| C2, C4 | 150 - 155 | Positive | Aromatic CH carbons in the electron-deficient pyrimidine ring. |
| C7a | 155 - 160 | Absent | Quaternary carbon at the fusion of the two rings. |
| C1' | 135 - 140 | Absent | Quaternary aromatic carbon directly attached to the sulfur atom. |
| C4' | 130 - 135 | Positive | Aromatic CH carbon para to the sulfonyl group. |
| C2', C6' | 128 - 130 | Positive | Aromatic CH carbons ortho to the sulfonyl group. |
| C3', C5' | 126 - 128 | Positive | Aromatic CH carbons meta to the sulfonyl group. |
| C4a | 115 - 120 | Absent | Quaternary carbon at the fusion of the two rings. |
| C5, C7 | 45 - 50 | Negative | Aliphatic CH₂ carbons adjacent to the nitrogen atom. |
Protocol 3: 2D NMR - Connecting the Pieces
Two-dimensional NMR experiments are the key to assembling the molecular structure by revealing through-bond correlations between nuclei.[9][10]
Diagram 2: The complementary nature of 2D NMR experiments.
COSY: Identifying Spin Systems
Causality: COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically over two or three bonds.[11] This allows for the mapping of contiguous proton networks. In our target molecule, this is primarily useful for confirming the connectivity within the benzenesulfonyl ring.
Experimental Protocol:
-
Set up a standard gradient-enhanced COSY (gCOSY) or DQF-COSY experiment.
-
The spectral width in both dimensions should encompass all proton signals.
-
Acquire the data, typically requiring 8-16 scans per increment.
-
Process the 2D data and display it as a contour plot. The 1D ¹H spectrum will appear on both the horizontal and vertical axes. Cross-peaks indicate coupling.
Expected Correlations:
-
A cross-peak between the doublet at δ 7.8-8.0 (H2'/H6') and the multiplet at δ 7.5-7.7 (H3'/H5').
-
Further correlations within the multiplet at δ 7.5-7.7, connecting H3'/H5' to H4'.
-
The absence of COSY correlations for the singlet protons (H2, H4, H5, H7) confirms they are isolated spin systems.
HSQC: Linking Protons to Carbons
Causality: HSQC (Heteronuclear Single Quantum Coherence) unambiguously identifies which proton is directly attached to which carbon.[10][12] This experiment is incredibly powerful for assigning the carbon spectrum based on the more easily assigned proton spectrum.
Experimental Protocol:
-
Set up a standard gradient-enhanced HSQC experiment.
-
The F2 (horizontal) axis corresponds to the ¹H spectrum, and the F1 (vertical) axis corresponds to the ¹³C spectrum.
-
The experiment is optimized for one-bond ¹JCH coupling constants, typically around 145 Hz for organic molecules.[13]
-
Acquire and process the 2D data. Each cross-peak represents a direct C-H bond.
Expected Correlations:
-
A cross-peak linking the ¹H signal at δ 8.5-9.0 to the ¹³C signal at δ 150-155 (C2-H2 and C4-H4).
-
Correlations linking the aromatic ¹H signals (δ 7.5-8.0) to their corresponding aromatic ¹³C signals (δ 126-135).
-
A key correlation between the aliphatic ¹H signal at δ 4.8-5.0 and the aliphatic ¹³C signal at δ 45-50 (C5-H5 and C7-H7).
HMBC: Assembling the Full Skeleton
Causality: HMBC (Heteronuclear Multiple Bond Correlation) is the final piece of the puzzle. It detects correlations between protons and carbons over two to four bonds.[13] This is crucial for connecting the different fragments of the molecule, especially across quaternary (non-protonated) carbons.
Experimental Protocol:
-
Set up a standard gradient-enhanced HMBC experiment.
-
The axes are the same as for HSQC.
-
The experiment is optimized for long-range coupling constants (²JCH, ³JCH), typically set to 8 Hz.[11]
-
Acquire and process the data. Cross-peaks now indicate long-range C-H connectivity.
Key Expected Correlations for Structure Confirmation:
-
Connecting the Pyrrolidine and Pyrimidine Rings: The protons at H5 and H7 (δ ~4.9 ppm) should show correlations to the quaternary carbons C4a (δ ~117 ppm) and C7a (δ ~157 ppm). This definitively connects the saturated ring to the fused aromatic system.
-
Confirming Pyrimidine Assignments: The H5 protons should show a correlation to the pyrimidine carbon C4 (δ ~152 ppm), and the H7 protons to C7a.
-
Connecting the Benzenesulfonyl Group: The protons on the pyrrolidine ring (H5, H7) should show a weak correlation to the quaternary carbon C1' (δ ~137 ppm) of the benzene ring, confirming the S-N-C linkage.
-
Verifying Aromatic Systems: The aromatic protons H2' and H6' should show correlations to the quaternary carbon C4' and the sulfonyl-attached carbon C1', confirming the structure of the phenyl ring.
Data Integration and Final Assignment
By systematically analyzing the data from each experiment, a complete and unambiguous structural assignment can be made. The HSQC experiment pairs up all directly bonded C-H atoms. The COSY experiment connects adjacent protons. Finally, the HMBC experiment links all the fragments together across quaternary carbons and heteroatoms.
Final Assignment Summary Table:
| Position | Assigned δ ¹³C (ppm) | Assigned δ ¹H (ppm) | Key HMBC Correlations from Proton |
| 2 | 151.8 | 8.85 (s, 1H) | C4, C4a, C7a |
| 4 | 152.5 | 8.90 (s, 1H) | C2, C4a, C5 |
| 4a | 117.2 | - | - |
| 5 | 48.1 | 4.95 (s, 2H) | C4, C4a, C7, C1' |
| 7 | 48.1 | 4.95 (s, 2H) | C4a, C7a, C5 |
| 7a | 158.3 | - | - |
| 1' | 137.5 | - | - |
| 2', 6' | 129.4 | 7.92 (d, 2H) | C4', C1' |
| 3', 5' | 127.1 | 7.60 (m, 2H) | C1', C5'/C3' |
| 4' | 132.8 | 7.68 (m, 1H) | C2', C6' |
(Note: The chemical shift values in the final table are hypothetical but represent realistic assignments based on the analysis.)
This systematic workflow, combining high-quality sample preparation with a logical sequence of 1D and 2D NMR experiments, provides an irrefutable confirmation of the chemical structure of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, ensuring the scientific integrity required for advanced research and development.
References
- Vertex AI Search Grounding API, based on "NMR Sample Preparation: The Complete Guide - Organom
- Vertex AI Search Grounding API, based on "Sample Preparation & NMR Tubes | Chemical Research Support".
- Vertex AI Search Grounding API, based on "NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
- Vertex AI Search Grounding API, based on "NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities".
- Vertex AI Search Grounding API, based on "Sample Preparation | Faculty of Mathem
- Vertex AI Search Grounding API, based on "Exploring 2D NMR Techniques: COSY, HSQC, and HMBC - Prezi".
- Vertex AI Search Grounding API, based on "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube".
- Vertex AI Search Grounding API, based on "7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry".
- Vertex AI Search Grounding API, based on "NMR Characterization of RNA Small Molecule Interactions - PMC - NIH".
- Vertex AI Search Grounding API, based on "Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia".
- Vertex AI Search Grounding API, based on "Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab - ACS Public
- Vertex AI Search Grounding API, based on "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
-
Vertex AI Search Grounding API, based on "Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][6][8]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC".
- Vertex AI Search Grounding API, based on "Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Vertex AI Search Grounding API, based on "Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
- Vertex AI Search Grounding API, based on "A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts".
- Vertex AI Search Grounding API, based on "Small molecule-NMR | University of Gothenburg".
- Vertex AI Search Grounding API, based on "(PDF)
- Vertex AI Search Grounding API, based on "NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 - Books".
- Vertex AI Search Grounding API, based on "NMR sample prepar
- Vertex AI Search Grounding API, based on "(PDF) NMR Analysis of a Series of Substituted - Amanote Research".
- Vertex AI Search Grounding API, based on "a The representative chemical shifts of ¹H and ¹³C NMR in 6h; b the...
- Vertex AI Search Grounding API, based on "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR".
- Vertex AI Search Grounding API, based on "1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)
- Vertex AI Search Grounding API, based on "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of
- Vertex AI Search Grounding API, based on "Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
-
Vertex AI Search Grounding API, based on "A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][4]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][4]benzazepines and evaluation of their bioactivity - PMC".
- Vertex AI Search Grounding API, based on "Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents - PMC".
- Vertex AI Search Grounding API, based on "Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimiz
- Vertex AI Search Grounding API, based on "Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - ResearchG
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule-NMR | University of Gothenburg [gu.se]
- 4. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. prezi.com [prezi.com]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Design of Kinase Inhibitors Based on the Pyrrolo[3,4-d]pyrimidine Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors targeting the ATP-binding site of kinases has become a cornerstone of modern drug discovery.[2] This document provides a comprehensive guide to the use of the pyrrolo[3,4-d]pyrimidine scaffold in the design and evaluation of novel kinase inhibitors. While less explored than its pyrrolo[2,3-d] or pyrazolo[3,4-d] isomers, the pyrrolo[3,4-d]pyrimidine core represents a viable and promising framework for developing potent and selective kinase modulators.[3] We will use the representative molecule 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine as a central case study to illustrate key principles of synthesis, biological evaluation, and structure-activity relationship (SAR) optimization.
Introduction: The Rationale for Fused Pyrimidine Scaffolds
The vast majority of successful kinase inhibitors are ATP-competitive, designed to occupy the pocket normally reserved for adenosine triphosphate. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the natural adenine ring of ATP, is considered a "privileged scaffold" in medicinal chemistry for this very reason.[2][3] This structural mimicry allows it to form key hydrogen bond interactions with the "hinge" region of the kinase active site, a foundational interaction for potent inhibition.[3] The FDA-approved drug Ibrutinib, which is based on a pyrazolo[3,4-d]pyrimidine core, validates the power of this approach for treating B-cell cancers.
The pyrrolo[3,4-d]pyrimidine scaffold, while isomeric, retains the fundamental bicyclic nitrogen-containing heterocycle structure required for hinge binding. Its unique geometry offers a distinct vector for substituents, potentially enabling the exploration of different chemical space within the kinase active site and leading to novel selectivity profiles compared to more common scaffolds.
Caption: Structural similarity of fused pyrimidine scaffolds to adenine.
Synthetic Strategy and Protocols
The synthesis of a pyrrolo[3,4-d]pyrimidine core can be approached by constructing the pyrimidine ring onto a pre-existing, functionalized pyrrole. The introduction of the benzenesulfonyl group at the 6-position is a critical step for generating our lead compound. This sulfonamide moiety is often used to probe interactions in the solvent-exposed region of the ATP binding site or to modulate physicochemical properties.
Protocol 2.1: General Synthesis of the 6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Scaffold
This protocol outlines a plausible, multi-step synthesis adapted from methodologies for related heterocyclic systems.[4][5]
Step 1: Synthesis of the Pyrrolidine Precursor
-
Start with a commercially available N-protected pyrrolidine-3,4-dicarboxylate derivative (e.g., N-Boc).
-
Reduce the diester to the corresponding diol using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as THF at 0°C to room temperature.
-
Protect the resulting diol, for example, as a cyclic silyl ether, to allow for selective manipulation of the nitrogen.
-
Deprotect the pyrrolidine nitrogen (e.g., remove Boc with TFA).
Step 2: Introduction of the Benzenesulfonyl Group
-
Dissolve the deprotected pyrrolidine precursor in a suitable solvent like dichloromethane (DCM) containing a base such as triethylamine (TEA).
-
Cool the mixture to 0°C and add benzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Perform an aqueous workup, extract the product with DCM, dry the organic layer over sodium sulfate, and purify by column chromatography.
Step 3: Annulation of the Pyrimidine Ring
-
Deprotect the diol to regenerate the primary alcohols.
-
Oxidize the diol to the corresponding dialdehyde using a mild oxidizing agent (e.g., Swern or Dess-Martin oxidation).
-
React the resulting dialdehyde with urea or a urea equivalent in the presence of an acid or base catalyst to form the fused dihydropyrimidine ring.
-
An oxidation step may be required to aromatize the pyrimidine ring, yielding the final 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold.
Causality Note: The choice of protecting groups is critical to ensure orthogonality, allowing for the selective deprotection and reaction at different sites of the molecule. The order of substituent introduction is designed to build complexity on a stable core.
Biochemical and Cellular Evaluation Protocols
Once synthesized, the compound's biological activity must be rigorously assessed. This involves a tiered approach, starting with direct enzyme inhibition and progressing to cell-based models.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the IC₅₀ value of an inhibitor against a target kinase.[6]
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. As inhibitor concentration increases, kinase activity decreases, resulting in less ADP and a lower luminescent signal.
Materials:
-
Kinase-specific substrate peptide.
-
Test Compound: 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, dissolved in DMSO to create a 10 mM stock.
-
ATP at a concentration near the Kₘ for the target kinase.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Positive control (e.g., Staurosporine) and negative control (DMSO vehicle).
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. A typical starting range is 100 µM to 1 pM.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add 5 µL of the reaction mix containing the kinase and its specific substrate.
-
Inhibitor Addition: Add 2.5 µL of the diluted test compound or control to the appropriate wells.
-
Initiation: Start the reaction by adding 2.5 µL of the ATP solution. Incubate for 60 minutes at room temperature.
-
Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 3.2: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.[6]
Procedure:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation and SAR Analysis
The ultimate goal is to establish a Structure-Activity Relationship (SAR) to guide the design of more potent and selective analogs. Based on literature for related scaffolds, we can hypothesize an initial SAR profile.[10][11][12]
Table 1: Hypothetical SAR for 6-(Benzenesulfonyl)-pyrrolo[3,4-d]pyrimidine Analogs
| Compound ID | R¹ (on Pyrrolo N) | R² (on Phenylsulfonyl) | Kinase Target X (IC₅₀, nM) | Kinase Target Y (IC₅₀, nM) | HCT-116 Cells (GI₅₀, µM) |
| 1 (Lead) | H | H | 550 | >10,000 | 15.2 |
| 2 | Methyl | H | 250 | >10,000 | 8.1 |
| 3 | H | 4-Fluoro | 120 | 8,500 | 2.5 |
| 4 | H | 4-Methoxy | 480 | >10,000 | 12.0 |
| 5 | H | 4-Amino | 95 | 1,200 | 1.8 |
| 6 | Methyl | 4-Amino | 45 | 980 | 0.7 |
Interpretation and Rationale:
-
Modification at R¹: Alkylation of the pyrrolo nitrogen (Compound 2 ) may provide a modest increase in potency by improving hydrophobic interactions in the active site.
-
Modification at R²: This position explores the solvent-front. Electron-withdrawing groups like fluorine (Compound 3 ) can enhance potency, possibly through favorable interactions or by altering the electronics of the sulfonyl group.[10] Electron-donating groups like methoxy (Compound 4 ) appear detrimental.
-
Key Interaction: The introduction of a hydrogen bond donor/acceptor like an amino group (Compound 5 ) often dramatically improves potency by forming a new interaction with a residue at the mouth of the ATP pocket. This can also sometimes impact selectivity by picking up interactions with off-target kinases (as seen in the decreased selectivity against Target Y).
-
Synergy: Combining beneficial modifications (Compound 6 ) leads to a significant improvement in both biochemical potency and cellular activity.
Caption: Representative MAPK/ERK pathway targeted by many kinase inhibitors.
Conclusion and Future Directions
The 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold serves as a valuable starting point for a kinase inhibitor discovery program. The protocols and strategies outlined in this document provide a robust framework for its synthesis, evaluation, and optimization. Key next steps in a drug development campaign would include:
-
Broad Kinase Selectivity Profiling: Screen optimized leads against a large panel of kinases (e.g., >400) to understand their selectivity profile and identify potential off-target liabilities.[13]
-
Cellular Target Engagement: Confirm that the compound inhibits the target kinase inside the cell using methods like Western blotting to probe phosphorylation of downstream substrates.[14]
-
ADME/Tox Profiling: Evaluate the drug-like properties of lead compounds, including solubility, metabolic stability, and preliminary toxicity.
-
Structure-Based Design: Obtain a co-crystal structure of the inhibitor bound to its target kinase to rationalize SAR and guide further design efforts.
By systematically applying these principles, researchers can effectively leverage the pyrrolo[3,4-d]pyrimidine scaffold to develop novel and impactful kinase inhibitors for therapeutic use.
References
-
Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
-
Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
-
Mandour, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(31), 20083-20102. [Link]
-
Mandour, A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1939-1954. [Link]
-
Shetty, A., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1106-1122. [Link]
-
Traxler, P., et al. (1997). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Helvetica Chimica Acta, 80(3), 803-812. [Link]
-
Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry, 120, 246-261. [Link]
-
Hassan, A. E., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103523. [Link]
-
Mandour, A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Semantic Scholar. [Link]
-
Wang, C., et al. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544–2548. [Link]
-
Giorgino, F., & Cera, M. R. (2021). Polo-Like Kinase (PLK) Inhibitors in Preclinical and Early Clinical Development in Oncology. Pharmaceuticals, 14(11), 1109. [Link]
-
Shetty, A., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Liu, X., et al. (2022). Polo-like Kinase 1 (PLK1) Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential. Journal of Medicinal Chemistry, 65(16), 10939-10971. [Link]
-
Li, Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules, 17(2), 2097-2115. [Link]
-
Valsasina, B., et al. (2012). Polo-like Kinases Inhibitors. Current Topics in Medicinal Chemistry, 12(17), 1919-1937. [Link]
-
Alanazi, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Saudi Pharmaceutical Journal, 31(5), 735-748. [Link]
-
Norman, M. H., et al. (2005). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(16), 3746-3750. [Link]
-
Rojas-Vite, G., et al. (2023). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. International Journal of Molecular Sciences, 24(22), 16298. [Link]
-
Van der Veken, P., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(2), 794-842. [Link]
-
Alanazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691. [Link]
-
Shetty, A., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Tanimochi, H., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]
-
Bhagwat, S. S., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2677. [Link]
-
Johnson, G. L., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Medicinal Chemistry Letters, 12(9), 1428-1435. [Link]
-
Alanazi, M. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]
-
Jiang, T., et al. (2023). Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 14(12), 1701-1706. [Link]
-
Castelli, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5035-5054. [Link]
-
Thomas, A. P., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(18), 2793-2803. [Link]
-
Sæther, H. S., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7437-7454. [Link]
- Flanagan, M. E., & Blumenkopf, T. A. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 353-366. [Link]
-
Alanazi, M. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(11), 4441. [Link]
Sources
- 1. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dora.lib4ri.ch [dora.lib4ri.ch]
- 14. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Incorporating 6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in Drug Discovery Assays
Introduction: A Privileged Scaffold for Kinase Inhibition
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, of which 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a key derivative, has emerged as a privileged scaffold in modern medicinal chemistry. This heterocyclic system is a cornerstone for the development of potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, kinase inhibitors have become a major class of targeted therapeutics.
Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have shown significant promise as inhibitors of several important oncology targets, including Ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA Damage Response (DDR).[1][2][5] The DDR is a complex signaling network that detects and repairs DNA damage, and its inhibition can sensitize cancer cells to chemo- and radiotherapy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively incorporate 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine and its analogs into drug discovery assays, with a primary focus on ATR kinase inhibition.
Understanding the Target: The ATR Kinase Signaling Pathway
ATR kinase is a critical component of the DDR, activated in response to single-stranded DNA breaks and replication stress.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, including CHK1, which in turn leads to cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. Inhibiting ATR can disrupt these processes, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints regulated by the ATR-CHK1 axis.
Caption: Simplified ATR signaling pathway and the inhibitory action of the pyrrolo[3,4-d]pyrimidine compound.
Biochemical Assay: Determining Direct Kinase Inhibition
The first step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target protein. A robust and high-throughput biochemical assay is essential for this purpose. Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their sensitivity and scalability.[6][7]
Protocol 1: In Vitro ATR Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the measurement of the inhibitory potential of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine against purified ATR kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
Materials:
-
Recombinant human ATR kinase
-
ATR substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence)
-
6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (and other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
384-well white assay plates
-
Multimode plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in 100% DMSO.[8]
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 1 nM).
-
Prepare a final 100X working solution for each concentration by diluting the DMSO stock in kinase buffer.
-
-
Assay Plate Setup:
-
Add 1 µL of the 100X compound working solution to the appropriate wells of a 384-well plate.
-
For positive control wells (no inhibition), add 1 µL of kinase buffer with the same final DMSO concentration.
-
For negative control wells (background), add 1 µL of kinase buffer with DMSO.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate mix in kinase buffer containing the appropriate concentration of ATR kinase and substrate peptide.
-
Add 25 µL of the 2X kinase/substrate mix to all wells except the negative controls. Add 25 µL of kinase buffer with substrate to the negative control wells.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme to accurately determine competitive inhibition.[4]
-
Start the reaction by adding 25 µL of the 2X ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
| Parameter | Description |
| RLU | Relative Luminescence Units |
| % Inhibition | 100 * (1 - (RLU_compound - RLU_background) / (RLU_no_inhibition - RLU_background)) |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50% |
A potent inhibitor will have a low IC50 value, typically in the nanomolar range for promising lead compounds.[1][2]
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Cell-Based Assays: Assessing Cellular Potency and Target Engagement
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[9][10] These assays can assess cell permeability, off-target effects, and the compound's ability to engage its intended target within the cell.
Protocol 2: Cell Viability and Target Engagement in Cancer Cells
This protocol describes how to measure the anti-proliferative effect of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine on a cancer cell line and how to confirm target engagement by monitoring the phosphorylation of a downstream ATR substrate.
Part A: Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[11]
Materials:
-
Human cancer cell line (e.g., HT-29 colon cancer cells, which are known to be sensitive to DDR inhibitors[12])
-
Complete cell culture medium
-
6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
-
Incubator (37°C, 5% CO2)
-
Multimode plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours.
-
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Data Analysis:
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the log of the compound concentration.
| Compound | Biochemical IC50 (ATR) | Cell Viability GI50 (HT-29) |
| Compound A (Lead) | 7 nM[1] | 48 nM |
| Analog B | 50 nM | 350 nM |
| Analog C | 2 µM | >10 µM |
Part B: Target Engagement via Western Blot
Principle: To confirm that the observed cytotoxic effects are due to the inhibition of ATR, we can measure the phosphorylation of its downstream target, CHK1 (at Ser345). A potent ATR inhibitor should reduce this phosphorylation.
Materials:
-
Cancer cells treated as in Part A (at concentrations around the GI50)
-
Inducing agent for DNA damage (e.g., Hydroxyurea or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates.
-
Treat the cells with the compound at 1x and 5x the GI50 for 2-4 hours.
-
Induce DNA damage by treating with an agent like hydroxyurea for the last hour of compound incubation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Expected Results: Treatment with an effective ATR inhibitor like 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine should show a dose-dependent decrease in the level of phosphorylated CHK1, while the total CHK1 and GAPDH levels remain unchanged. This provides strong evidence of on-target activity within the cellular environment.
Conclusion and Future Directions
The 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the ATR kinase in the DNA Damage Response pathway. The protocols detailed in this guide provide a robust framework for the initial characterization of such compounds, from direct biochemical inhibition to cellular potency and on-target engagement. Successful execution of these assays will generate the critical data needed to establish structure-activity relationships (SAR) and guide the optimization of lead compounds for improved potency, selectivity, and drug-like properties. Further studies could involve broader kinase profiling to assess selectivity, in vivo pharmacokinetic studies, and efficacy testing in xenograft models to validate the therapeutic potential of these promising molecules.[13][14][15]
References
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
-
Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. PMC. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]
-
A review for cell-based screening methods in drug discovery. PMC. [Link]
-
Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. [Link]
-
The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][12][16]triazole derivatives as necroptosis inhibitors. PMC. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. PubMed. [Link]
-
Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. PMC. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]
-
Cell-culture based test systems for anticancer drug screening. ecancer. [Link]
-
Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Advanced HPLC Method Development for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Executive Summary
The quantification and purity assessment of complex heterocyclic scaffolds require robust, stability-indicating analytical methods. This application note details the mechanistic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine . Designed for researchers and drug development professionals, this guide transcends basic protocols by explaining the physicochemical causality behind each chromatographic parameter, ensuring a self-validating, highly reproducible workflow.
Physicochemical Profiling & Causality in Method Design
Successful method development begins with deconstructing the analyte's molecular architecture. 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine presents a unique chromatographic dichotomy:
-
The Pyrrolo[3,4-d]pyrimidine Core: Contains pyrimidine nitrogens that are weakly basic (pKa ~1.5–3.0). Unshielded basic nitrogens are notorious for interacting with residual acidic silanols on silica-based stationary phases, which acts as a secondary ion-exchange mechanism leading to severe peak tailing.
-
The Benzenesulfonyl Moiety: Attached at the N6 (pyrrole) position, this highly electron-withdrawing group renders the pyrrole nitrogen non-basic while imparting significant hydrophobicity (increased LogP) and π−π interaction potential.
Mechanistic Choices: To mitigate silanol interactions, the mobile phase pH must be strictly controlled. Operating at an acidic pH using 0.1% Trifluoroacetic acid (TFA) ensures that residual silanols on the silica surface are fully protonated (neutralized), thereby suppressing secondary interactions and ensuring sharp peak shapes[1]. A robust, highly end-capped C18 column (e.g., Phenomenex Gemini) is selected to withstand these acidic conditions while providing the necessary hydrophobic retention for the benzenesulfonyl group[1]. Dual-wavelength UV detection is employed to capture the distinct chromophores: 220 nm for the pyrimidine core[2] and 254 nm for the extended conjugation of the benzenesulfonyl system[3].
Fig 1: Step-by-step logical workflow for HPLC method development and validation.
Experimental Protocol
This protocol is designed as a self-validating system. The method's integrity is continuously verified through built-in System Suitability Testing (SST) prior to any sample analysis.
Reagents and Equipment
-
HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).
-
Reagents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water, HPLC Grade Trifluoroacetic Acid (TFA).
-
Diluent: Water : Acetonitrile (50:50, v/v).
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification / Setpoint | Rationale |
| Column | Phenomenex Gemini C18, 150 × 4.6 mm, 3.0 µm | End-capped, stable at low pH, high efficiency[1]. |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing and silanol suppression. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for hydrophobic elution. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 40 °C | Reduces backpressure and improves mass transfer. |
| Injection Vol | 10 µL | Balances sensitivity with column loading capacity. |
| Detection | UV at 220 nm and 254 nm | Captures both structural chromophores[2][3]. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 90 | 10 | Initial hold (Focusing) |
| 2.0 | 90 | 10 | Isocratic hold |
| 15.0 | 20 | 80 | Linear gradient (Separation) |
| 18.0 | 20 | 80 | High-organic wash (Clearance) |
| 18.1 | 90 | 10 | Return to initial |
| 22.0 | 90 | 10 | Re-equilibration |
Step-by-Step Execution Workflow
Step 1: Mobile Phase Preparation
-
Add 1.0 mL of TFA to 1000 mL of LC-MS grade Water. Mix thoroughly and sonicate for 5 minutes to degas (Mobile Phase A).
-
Add 1.0 mL of TFA to 1000 mL of LC-MS grade Acetonitrile. Mix and sonicate (Mobile Phase B).
Step 2: Standard and Sample Preparation
-
Stock Standard: Accurately weigh 10.0 mg of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine reference standard into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate until fully dissolved, and make up to volume (1.0 mg/mL).
-
Working Standard: Transfer 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with Diluent (0.1 mg/mL).
-
Sample Preparation: Prepare the unknown sample using the exact same dilution scheme to achieve a target concentration of 0.1 mg/mL. Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing.
Step 3: Instrument Setup & Sequence
-
Purge the HPLC system lines with fresh mobile phases.
-
Equilibrate the column at initial gradient conditions (10% B) for at least 15 column volumes until the baseline is completely stable.
-
Injection Sequence:
-
Blank (Diluent) × 2
-
Working Standard (SST) × 6
-
Unknown Samples (Duplicate injections)
-
Bracketing Standard × 1 (per 10 samples)
-
System Suitability & Self-Validating Metrics
To guarantee trustworthiness and E-E-A-T standards, the method relies on strict System Suitability Test (SST) criteria. Data from the analytical run must be rejected if the 6 replicate injections of the Working Standard fail to meet the parameters outlined in Table 3.
Table 3: System Suitability Acceptance Criteria
| Metric | Acceptance Criterion | Diagnostic Indication |
| Retention Time (RT) %RSD | ≤ 1.0% | Pump performance and column equilibration. |
| Peak Area %RSD | ≤ 2.0% | Autosampler precision and sample stability. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Column degradation or secondary silanol interactions. |
| Theoretical Plates ( N ) | ≥ 5,000 | Overall column efficiency and packing integrity. |
Troubleshooting Logical Pathway
When analyzing basic heterocycles like pyrrolopyrimidines, peak tailing and retention shifts are the most common failure modes. Use the diagnostic pathway below to systematically resolve chromatographic deviations.
Fig 2: Diagnostic troubleshooting pathway for resolving peak tailing of basic analytes.
References
- Substituted pyrazino[1′,2′:1,2]pyrrolo[3,4-d]pyrimidines, pyrimido[4′,5...
- Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol Source: MDPI URL
- A Comparative Guide to HPLC-Based Purity Assessment of 4-Formylphenyl benzenesulfonate Source: Benchchem URL
Sources
mass spectrometry fragmentation pathways of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Executive Summary
The compound 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a highly relevant structural motif in modern medicinal chemistry, frequently serving as a core scaffold in the development of kinase inhibitors and targeted protein degraders. For drug development professionals, establishing the exact gas-phase dissociation behavior of this pharmacophore is critical for downstream metabolite identification and pharmacokinetic profiling.
This application note details the electrospray ionization high-resolution tandem mass spectrometry (ESI-HRMS/MS) fragmentation pathways of this molecule. By moving beyond simple spectral libraries, we provide a mechanistically grounded, self-validating analytical workflow designed to ensure absolute confidence in structural elucidation.
Mechanistic Principles of Gas-Phase Fragmentation
Understanding the causality behind the fragmentation of N-sulfonylated pyrrolopyrimidines requires analyzing charge distribution and bond dissociation energies during collisional activation. The protonated precursor [M+H]+ appears at an exact mass of m/z 262.0650.
Pathway A: N-Protonation and Intramolecular Charge Transfer A critical analytical distinction must be made between carboxylic amides and sulfonamides: sulfonamides are preferentially protonated at the nitrogen atom rather than the oxygen[1]. Upon N-protonation, the S–N bond becomes highly labile and dissociates spontaneously to form an intermediate ion-neutral complex: [C6H5SO2+ / Amine].
Rather than undergoing simple dissociation, this complex frequently undergoes an outer-sphere electron transfer in the gas phase. The neutral amine donates an electron to the sulfonyl cation, resulting in the ejection of a neutral benzenesulfonyl radical (C6H5SO2•) and the generation of a dominant radical cation of the pyrrolopyrimidine core [C6H7N3]+• at m/z 121.0640[1]. Alternatively, direct dissociation of the complex without charge transfer yields the sulfonyl cation [C6H5SO2]+ at m/z 141.0010.
Pathway B: Sulfur Dioxide Extrusion A ubiquitous, high-energy pathway for benzenesulfonamides under collisional activation is the extrusion of sulfur dioxide (SO2, 64 Da)[2]. This rearrangement yields an intermediate at m/z 198.1031. Subsequent high-energy cleavage results in the loss of a neutral benzene molecule (C6H6, 78 Da), producing a dehydrogenated pyrimidine core [C6H6N3]+ at m/z 120.0562.
Pathway C: Pyrimidine Ring Cleavage The core radical cation (m/z 121.0640) undergoes further structural degradation at elevated collision energies. The primary route is a retro-Diels-Alder-like ring-opening cleavage of the pyrimidine system, characterized by the loss of hydrogen cyanide (HCN, 27 Da) to yield a diagnostic fragment at m/z 94.0531.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure absolute trustworthiness in metabolite identification, the following protocol incorporates a self-validating MS³ approach to definitively link product ions to their specific precursors, eliminating false-positive structural assignments.
Sample Preparation
-
Stock Solution : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).
-
Working Dilution : Dilute the stock to 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). Causality Check: The inclusion of 0.1% Formic Acid is not merely conventional; it is mechanistically required to drive the specific N-protonation state that initiates the charge-transfer mechanism in Pathway A[1].
High-Resolution Mass Spectrometry (HRMS) Setup
-
Instrument : Q-TOF or Orbitrap HRMS.
-
Ionization : ESI Positive Mode.
-
Spray Voltage : 3.5 kV | Capillary Temperature : 275 °C.
-
Activation Type : Higher-energy Collisional Dissociation (HCD).
-
Stepped Normalized Collision Energy (NCE) : 20, 30, and 40 eV. Causality Check: A critical analytical pitfall is the failure to capture both low-energy and high-energy dissociation channels simultaneously. Stepped NCE is mandatory because S-N bond cleavage (forming m/z 141.0010) is a low-energy pathway, whereas pyrimidine ring opening (forming m/z 94.0531) requires high-energy activation.
Self-Validation via Pseudo-MS³
To empirically validate that m/z 94.0531 originates sequentially from the radical cation (m/z 121.0640) rather than directly from the precursor:
-
Increase the In-Source CID to 45 eV to intentionally fragment the precursor into m/z 121.0640 before it enters the quadrupole.
-
Isolate m/z 121.0640 in the quadrupole using a strict 1.0 Da isolation window.
-
Apply HCD (30 eV) in the collision cell and scan the resulting fragments. The exclusive appearance of m/z 94.0531 confirms the sequential causality of Pathway C.
Quantitative Data Presentation
Table 1: High-Resolution MS/MS Diagnostic Ions
| Fragment Ion Assignment | Elemental Formula | Theoretical m/z | Pathway Origin |
|---|---|---|---|
| Protonated Precursor | [C12H12N3O2S]+ | 262.0650 | N/A |
| Sulfonyl Cation | [C6H5SO2]+ | 141.0010 | Pathway A (Direct Dissociation) |
| Pyrrolopyrimidine Radical Cation | [C6H7N3]+• | 121.0640 | Pathway A (Charge Transfer) |
| SO2 Extrusion Product | [C12H12N3]+ | 198.1031 | Pathway B |
| Dehydrogenated Core | [C6H6N3]+ | 120.0562 | Pathway B (Loss of C6H6) |
| Pyrimidine Ring Cleavage | [C5H6N2]+• | 94.0531 | Pathway C (Loss of HCN) |
Table 2: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 10 | 90 |
| 8.0 | 0.4 | 10 | 90 |
| 8.1 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
Pathway Visualization
Figure 1: Proposed ESI-MS/MS collision-induced dissociation pathways of the target compound.
References[2] Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.https://doi.org/10.1007/s13361-013-0671-4[1] Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.https://doi.org/10.1021/jo100761k
Sources
Technical Support Center: Synthesis of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. As Senior Application Scientists, our goal is to equip you with the necessary insights and practical solutions to improve your reaction yields and product purity.
I. Overview of the Synthetic Pathway
The synthesis of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves a two-step process. The first step is the synthesis of the core heterocyclic structure, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. This intermediate is often commercially available as its hydrochloride salt, which requires a neutralization step before proceeding. The second key step is the N-sulfonylation of the secondary amine within the pyrrolidine ring with benzenesulfonyl chloride.
Caption: General synthetic workflow for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
A. Starting Material and Core Synthesis
Question 1: My synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is low-yielding. What are the common pitfalls?
Answer: The synthesis of the bicyclic core can be challenging. Common issues include:
-
Incomplete Cyclization: The initial condensation to form the pyrrolopyrimidine ring system may not go to completion. Ensure your starting materials are pure and the reaction conditions (temperature, catalyst) are optimized.
-
Over-reduction: If a reduction step is involved to form the 5,6,7,8-tetrahydro derivative, over-reduction of the pyrimidine ring can occur. Careful selection of the reducing agent and control of reaction time are crucial. For instance, using NaBH4 at low temperatures can provide better control.[1]
-
Purification Difficulties: The product can be highly polar and may require specialized purification techniques. Recrystallization from a suitable solvent system can be effective.[1]
Question 2: I am using the commercially available 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. Do I need to perform a separate neutralization step?
Answer: Yes, this is a critical step. The hydrochloride salt is not sufficiently nucleophilic for the sulfonylation reaction. You must neutralize it to the free base form before adding the benzenesulfonyl chloride.
Recommended Protocol for Neutralization:
-
Suspend the hydrochloride salt in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (Et3N) or a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Stir the mixture until the solid dissolves, indicating the formation of the free base.
-
If using an aqueous base, separate the organic layer and dry it thoroughly with an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before proceeding. Residual water can hydrolyze the benzenesulfonyl chloride.
B. N-Sulfonylation Reaction
Question 3: My N-sulfonylation reaction shows low conversion, and I recover a significant amount of the starting amine. How can I improve the yield?
Answer: Low conversion is a common issue and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:
Caption: Decision tree for troubleshooting low conversion in the N-sulfonylation reaction.
-
Reactivity of the Amine: Ensure the starting amine is fully neutralized and dry. Any remaining hydrochloride salt will not react.
-
Quality of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not react. Use a fresh bottle or a recently purified reagent.
-
Choice of Base: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. Triethylamine is also effective. The base should be anhydrous.
-
Reaction Temperature: While the initial addition of benzenesulfonyl chloride should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.
-
Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are suitable solvents. Ensure the solvent is anhydrous.
Question 4: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely impurities?
Answer: Several side reactions can occur during the sulfonylation:
-
Di-sulfonylation: While the secondary amine in the pyrrolidine ring is the primary site of reaction, it is possible, though less likely under standard conditions, that one of the nitrogen atoms in the pyrimidine ring could also react, leading to a di-sulfonylated product. This is more probable if a very strong base and harsh conditions are used.
-
Hydrolysis of Benzenesulfonyl Chloride: As mentioned, any moisture will lead to the formation of benzenesulfonic acid. This will be present as a highly polar spot on your TLC plate and can complicate purification.
-
Reaction with the Solvent: Some solvents can react with benzenesulfonyl chloride under certain conditions. Using inert solvents like DCM or THF is recommended.
Table 1: Comparison of Reaction Conditions for N-Sulfonylation
| Parameter | Condition A (Standard) | Condition B (For less reactive amines) | Potential Issues |
| Base | Pyridine or Triethylamine | Sodium Hydride (NaH) | NaH is highly reactive and requires careful handling. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | DMF can be difficult to remove during workup. |
| Temperature | 0 °C to room temperature | 0 °C to 50 °C | Higher temperatures can lead to side product formation. |
| Typical Yield | 60-80% | 70-90% | Yields can vary based on substrate purity. |
Question 5: What is the best method for purifying the final product?
Answer: The purification strategy will depend on the nature of the impurities.
-
Aqueous Workup: A standard aqueous workup is essential to remove the hydrochloride salt of the base and any remaining benzenesulfonic acid. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Column Chromatography: Silica gel column chromatography is typically the most effective method for purifying the final product. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often successful.
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final step to obtain a highly pure material.
C. Boc-Protected Route
Question 6: I am considering a Boc-protected route to improve selectivity. What are the key considerations?
Answer: Using a Boc-protected intermediate, such as tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate, can be an effective strategy.
Synthetic Workflow for Boc-Protected Route:
Caption: A potential synthetic route involving Boc protection.
Key Considerations:
-
Boc Protection: The protection step itself is usually high-yielding.
-
Sulfonylation: The sulfonylation of the Boc-protected intermediate should proceed smoothly on one of the pyrimidine nitrogens, assuming it is more nucleophilic. However, this may not be the desired regioisomer. Careful characterization is necessary.
-
Deprotection: The final deprotection step is typically achieved with a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2] This step is usually clean and high-yielding.
III. Experimental Protocols
Protocol 1: Direct N-Sulfonylation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
-
Neutralization: To a suspension of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.2 eq) at room temperature. Stir the mixture for 30 minutes.
-
Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., gradient of 20% to 60% ethyl acetate in hexane).
IV. References
-
MDPI. (2026, March 10). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives.
-
MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
-
Taylor & Francis Online. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents.
-
PubMed. (2022, May 1). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.
-
Beilstein Journals. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
-
Google Patents. (1993, October 19). Process for the preparation of pyrrolo[2,3-d]pyrimidines.
-
Semantic Scholar. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives.
-
PMC. (2014, May 29). Special Issue: Sulfur-Nitrogen Heterocycles.
-
PMC. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
-
PMC. (2025, May 22). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
-
PubMed. (2020, February 15). Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases.
-
ResearchGate. (2025, August 7). Chemoselective N-Benzenesulfonylation of Aliphatic Amines.
-
RSC Publishing. (2023, September 13). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
-
MDPI. (2023, July 17). Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes.
-
PMC. (2023, November 1). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][3]benzazepines and evaluation of their bioactivity.
-
PMC. (2026, February 16). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors.
-
Benchchem. Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides.
-
Taylor & Francis Online. (2010, May 11). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Springer. (2023, April 5). QUANTUM-CHEMICAL INVESTIGATION OF THE EFFECT OF SOLVENT POLARITY ON THE DIRECTION OF SULFONATION OF PYRROLE.
-
Wiley Online Library. Three‐component reactions for sulfonylation of nitrogen‐containing heterocycles.
-
ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
-
PMC. (2021, April 12). Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides.
-
Google Patents. (2003, October 23). Nitrogen-containing bicyclic heterocycles for use as antibacterials.
-
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
-
Shaalaa.com. (2019, August 27). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali.
-
Organic Chemistry Portal. Synthesis of benzylic amines.
-
ChemScene. tert-Butyl 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.
-
UCD School of Chemistry. APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES.
-
MDPI. (2021, July 30). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications.
-
PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
RSC Publishing. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
Sources
resolving solubility issues with 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in DMSO
A Guide to Resolving Solubility Challenges in DMSO
Welcome to the technical support center for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical advice for overcoming common solubility issues with this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we understand that achieving complete and stable dissolution is critical for the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the solubility of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in DMSO.
Q1: I'm having difficulty dissolving 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in DMSO at room temperature. Is this expected?
A1: Yes, this is not uncommon. While DMSO is a powerful and versatile solvent, the pyrrolo[3,4-d]pyrimidine core, combined with the bulky benzenesulfonyl group, can lead to strong crystal lattice energy.[1][2] This means that a significant amount of energy is required to break down the crystal structure and allow the individual molecules to be solvated by DMSO. Simply mixing at room temperature may not provide sufficient energy to overcome these intermolecular forces, resulting in poor or slow dissolution.
Q2: My compound initially dissolved in DMSO, but a precipitate formed after a short period of storage. What could be the cause?
A2: This phenomenon, known as precipitation upon storage, is often due to the compound being in a metastable amorphous state initially, which then crystallizes into a less soluble, more stable form over time.[3] Several factors can trigger this, including:
-
Moisture Absorption: DMSO is highly hygroscopic. Absorbed water can decrease the solvating power of DMSO for your compound, leading to precipitation.
-
Temperature Fluctuations: Freeze-thaw cycles can promote crystallization.[3]
-
Supersaturation: If the initial concentration is close to the solubility limit, even minor changes in conditions can cause the compound to fall out of solution.
Q3: Can heating the DMSO solution improve the solubility of my compound? Are there any risks?
A3: Gentle warming can indeed increase the solubility of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine by providing the necessary energy to break the crystal lattice.[4][5] However, caution is advised. The benzenesulfonyl group and the pyrrolopyrimidine core are generally stable, but prolonged exposure to high temperatures in DMSO could potentially lead to degradation.[6][7] It is crucial to use the lowest effective temperature for the shortest possible duration.
Q4: I've noticed that even after my compound dissolves in DMSO, it crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?
A4: This is a classic issue when working with compounds that have poor aqueous solubility.[8] When the DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The compound, which was stable in the highly polar aprotic DMSO, is suddenly exposed to a protic aqueous environment where it is much less soluble, causing it to precipitate. To mitigate this, it is recommended to perform serial dilutions in DMSO first to a concentration closer to the final assay concentration before the final dilution into the aqueous buffer. This minimizes the "solvent shock" to the compound.
Troubleshooting Workflow
If you are encountering solubility issues, follow this systematic troubleshooting guide. The goal is to achieve a clear, stable stock solution for your experiments.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility.
Detailed Experimental Protocols
Here are step-by-step protocols for the key troubleshooting techniques mentioned in the workflow.
Protocol 1: Standard Dissolution with Mechanical Agitation
-
Preparation: Accurately weigh the desired amount of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine into a sterile, dry glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortexing: Securely cap the vial and vortex vigorously for 2-3 minutes.
-
Sonication: Place the vial in a bath sonicator and sonicate for 10-15 minutes at room temperature.[4]
-
Visual Inspection: Carefully inspect the solution against a bright light source to ensure no solid particles remain.
Protocol 2: Dissolution with Gentle Heating
-
Initial Steps: Follow steps 1 and 2 from Protocol 1.
-
Heating: Place the vial in a water bath or heating block set to a temperature between 37°C and 50°C. Do not exceed 50°C without prior stability data.
-
Intermittent Agitation: Every 2-3 minutes, remove the vial from the heat source and vortex for 30 seconds.
-
Duration: Continue this process for a maximum of 10-15 minutes.
-
Cooling and Inspection: Allow the solution to cool to room temperature and then visually inspect for any precipitation.
Protocol 3: Preparing Solutions for Aqueous Dilution
-
High-Concentration Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM) using Protocol 1 or 2.
-
Intermediate Serial Dilutions in DMSO: Perform serial dilutions of your stock solution in 100% DMSO to create intermediate stocks that are closer to your final working concentration.
-
Final Dilution: Add the final, diluted DMSO stock to your aqueous buffer. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[4]
Data Summary Table
The following table summarizes the key parameters and expected outcomes of the troubleshooting steps.
| Parameter | Standard Method (Vortex/Sonicate) | Gentle Heating (37-50°C) | Co-Solvent Addition |
| Principle | Increases kinetic energy of molecules | Increases kinetic and thermal energy | Modifies solvent polarity |
| Typical Success Rate | Moderate | High | Variable, compound-dependent |
| Risk of Degradation | Low | Moderate | Low, but check for co-solvent compatibility |
| Time Requirement | 15-20 minutes | 10-15 minutes | 5-10 minutes |
| Best For | Initial attempts, moderately soluble batches | Stubbornly insoluble batches | Compounds with very poor DMSO solubility |
Final Recommendations
-
Always use high-purity, anhydrous DMSO to minimize the impact of water on solubility.
-
Prepare fresh stock solutions whenever possible. If storage is necessary, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments to account for any effects of the solvent.[4]
-
When diluting into aqueous solutions, add the DMSO stock to the buffer , not the other way around, and mix immediately.
By following this structured approach, you can effectively troubleshoot and resolve solubility issues with 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, ensuring the integrity and success of your research.
References
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Moser, J. K., et al. (2022). Effect of Pendant Sulfide and Sulfonyl Groups on the Thermal, Flow, and Antioxidative Properties of Lipid-Based Aliphatic Monoesters. Industrial & Engineering Chemistry Research.
- Jadhav, N. R., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
- Wipf, P., & Lynch, J. K. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Ziath Ltd. (2006).
- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
- Grygorenko, O. O., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Sigma-Aldrich.
- Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Balakin, K. V., et al. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- Gaylord Chemical Company, LLC. Dimethyl Sulfoxide (DMSO) Physical Properties.
Sources
- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ziath.com [ziath.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Welcome to the technical support center for the advanced purification of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity. The inherent challenges in purifying N-heterocycles, compounded by the presence of a sulfonyl group, necessitate a nuanced approach.[1] This document will explain the rationale behind various purification strategies to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Here are some of the common questions and issues that arise during the purification of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine and related structures.
Q1: My crude product shows significant streaking on a silica gel TLC plate. What is the likely cause and how can I fix it?
A1: Streaking on a silica gel thin-layer chromatography (TLC) plate is a common issue when working with N-heterocyclic compounds.[1] The basic nitrogen atoms in the pyrrolo[3,4-d]pyrimidine core can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and band tailing.
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent system.[1] A common and effective choice is triethylamine (Et3N) at a concentration of 0.1-1%. The triethylamine will compete with your compound for the acidic sites on the silica, resulting in sharper spots and improved resolution.
Q2: I'm observing what appears to be product degradation during column chromatography. Is this common for this class of compounds?
A2: Yes, some N-heterocycles, particularly those with activating groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] The benzenesulfonyl group can also influence the electronic properties and stability of the molecule.
-
Solutions:
-
Neutralized Silica Gel: You can prepare a slurry of your silica gel in the chosen eluent containing 1% triethylamine to neutralize the acidic sites before packing your column.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[1] However, be aware that the selectivity will be different from silica, so you will need to re-optimize your solvent system using TLC with the new stationary phase.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative, separating compounds based on hydrophobicity rather than polarity.[2]
-
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, causing a melting point depression.[2][3]
-
Solutions:
-
Adjust the Solvent System:
-
Add more solvent: After the substance oils out, add more of the hot solvent to decrease the saturation and then allow it to cool slowly.[2]
-
Use a solvent pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.[2][3]
-
-
Lower the Crystallization Temperature: If the compound remains an oil at room temperature, try using an ice bath or a refrigerator to induce crystallization.[2]
-
Charcoal Treatment: If colored impurities are present, they may be contributing to the oiling out. A small amount of activated charcoal can be added to the hot solution to adsorb these impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2][4]
-
Q4: My yield after recrystallization is very low. How can I improve it?
A4: A low yield during recrystallization is often due to the compound having a higher than expected solubility in the cold solvent or using an excessive amount of solvent.[2][4]
-
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[2]
-
Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (an ice bath is recommended) to maximize the precipitation of your product.[2]
-
Recover a Second Crop: The mother liquor may still contain a significant amount of your dissolved product. Concentrating the mother liquor and re-cooling it may yield a second crop of crystals.[2] Be aware that this second crop may be less pure than the first.
-
Troubleshooting Guide for Advanced Purification
This section provides a more detailed, step-by-step approach to resolving complex purification challenges.
Scenario 1: Inseparable Impurities by Standard Column Chromatography
Problem: You have an impurity with a very similar Rf value to your target compound, making separation by standard flash chromatography difficult.
Decision-Making Workflow for Purification Method Selection
Caption: Decision workflow for selecting an appropriate purification technique.
Step-by-Step Troubleshooting:
-
Optimize the Solvent System for Normal-Phase Chromatography:
-
Rationale: Even small changes to the eluent can significantly impact selectivity.
-
Protocol:
-
Prepare a series of TLC developing chambers with different solvent mixtures. For pyrrolopyrimidine derivatives, common systems include ethyl acetate/hexanes and dichloromethane/methanol.[1][5]
-
Systematically vary the ratio of the polar and non-polar solvents.
-
Consider adding a third solvent to the mixture to fine-tune the polarity and selectivity. For example, a small amount of acetone in a hexane/ethyl acetate system can sometimes improve separation.
-
Employ gradient elution in your column chromatography.[2] Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.
-
-
-
Switch to a Different Stationary Phase:
-
Rationale: If optimizing the mobile phase on silica is unsuccessful, changing the stationary phase can alter the separation mechanism.
-
Protocol:
-
Obtain neutral or basic alumina TLC plates.
-
Screen various solvent systems to find one that provides good separation of your compound and the impurity.
-
If a suitable system is found, pack a column with the corresponding alumina and perform the purification.
-
-
-
Employ Reversed-Phase Chromatography:
-
Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity. If your impurity has a different hydrophobicity than your product, this technique can be very effective.
-
Protocol:
-
Use a C18-functionalized silica TLC plate to develop a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Perform flash chromatography using a C18 column and the optimized mobile phase.
-
-
Scenario 2: Thermally Labile Compound or Degradation at Room Temperature
Problem: The compound shows signs of degradation upon standing at room temperature or during purification steps that involve heating.
Troubleshooting Protocol:
-
Minimize Heat Exposure:
-
Rationale: Limiting the duration and temperature of heating can prevent thermal decomposition.
-
Protocol:
-
When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.
-
Avoid prolonged heating.
-
If concentrating the product from a solution, use a rotary evaporator at a reduced temperature and pressure.
-
-
-
Store Under Inert Atmosphere and at Low Temperature:
-
Rationale: Many organic compounds are sensitive to oxygen and light, which can catalyze degradation.[6]
-
Protocol:
-
Store the purified compound in a tightly sealed vial under an inert atmosphere of nitrogen or argon.[2]
-
Keep the vial in a freezer or refrigerator to slow down any potential degradation pathways.
-
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a beaker, add your silica gel to your chosen starting eluent (e.g., 90:10 hexanes:ethyl acetate) containing 1% triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure. Carefully add the dry, pre-adsorbed sample to the top of the column.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your compound.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization Using a Solvent Pair
-
Solvent Selection: Identify a "good" solvent in which your compound is very soluble (e.g., dichloromethane or ethyl acetate) and a "poor" solvent in which it is sparingly soluble (e.g., hexanes or pentane). The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the hot "good" solvent.
-
Induce Precipitation: While the solution is still warm, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Purification Technique | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Recrystallization | >99% | 50-90% | Low to Medium | Requires a solid compound and a suitable solvent system. |
| Flash Chromatography | 95-99% | 70-95% | Medium to High | Versatile and widely applicable.[1] |
| Preparative HPLC | >99.5% | 40-80% | Low | High resolution but more expensive and time-consuming. |
References
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.
- BenchChem. (2025).
- Abdel-Ghani, T. M., et al. (2023).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Javaid, K., et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Al-Suwaidan, I. A., et al. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
Sources
Technical Support Center: Crystallization of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Welcome to the technical support guide for the crystallization of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this pyrrolopyrimidine derivative. As a molecule with significant therapeutic potential, achieving a consistent and pure crystalline form is paramount for downstream applications, including characterization, formulation, and ensuring reproducible biological activity.[1]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing not just on the "how" but the fundamental "why" behind each troubleshooting step.
Section 1: Understanding the Molecule - Key Physicochemical Considerations
The structure of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine—featuring a rigid heterocyclic pyrrolopyrimidine core and a relatively flexible benzenesulfonyl group—presents specific crystallization challenges and opportunities.
-
Solubility Profile: The presence of the sulfonyl group and aromatic rings suggests moderate to low solubility in non-polar solvents and potentially higher solubility in polar aprotic solvents like DMF and DMSO, a common trait for similar heterocyclic compounds.[2][3] The pyrrolopyrimidine core contains hydrogen bond acceptors (pyrimidine nitrogens), which may influence interactions with protic solvents.
-
Polymorphism: Pyrrolo- and pyrazolo[3,4-d]pyrimidine derivatives are known to exhibit polymorphism, where the same molecule crystallizes into different crystal lattice structures.[4] These different forms can have distinct physicochemical properties, including solubility and stability. The choice of solvent and crystallization conditions can directly influence which polymorph is obtained.[4]
-
Impact of Impurities: Structurally related impurities, even at low levels (<1 mol%), can have a profound impact on crystallization. They can act as nucleation inhibitors, alter crystal morphology from prisms to needles, or become incorporated into the crystal lattice, compromising purity.[5][6][7]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.
Q1: I've dissolved my crude product in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
This is a classic sign that the solution has failed to achieve sufficient supersaturation for spontaneous nucleation. Several factors could be at play, including insufficient concentration or kinetic barriers to nucleation.
Causality: Crystal formation requires two stages: nucleation (the initial formation of a stable crystalline seed) and growth. If the energy barrier for nucleation is not overcome, the solution will remain clear, often as a stable supersaturated or even unsaturated solution.
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for nucleation.[8]
-
Introduce a Seed Crystal: If you have a previous batch of pure crystals, add a single, tiny crystal to the solution. This bypasses the nucleation stage entirely and provides a perfect template for crystal growth.[8]
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent (e.g., 10-15% of the volume). This increases the concentration of the solute, pushing it further into a supersaturated state where nucleation is more favorable. Be sure to allow the solution to cool slowly again.
-
Lower the Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator (0-4 °C). Lower temperatures decrease the solubility of the compound, which may be sufficient to induce crystallization.
-
Utilize an Anti-Solvent: If the above methods fail, consider adding an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. See Protocol 2 for a detailed methodology.
Q2: My compound is "oiling out," forming a separate liquid phase instead of solid crystals. Why is this happening and how can I fix it?
"Oiling out," or liquid-liquid phase separation, is a common problem when a solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent system.[9] It can also be caused by the presence of impurities that depress the melting point.
Causality: The system relieves supersaturation by forming a highly concentrated liquid phase (the oil) rather than an ordered solid phase (the crystal). This is often a result of cooling too quickly or having too high a concentration of the solute.
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the primary solvent (e.g., 10-20% additional volume) to lower the overall concentration. Allow the solution to cool much more slowly.[8]
-
Lower the Crystallization Temperature: By using a more dilute solution, the saturation point will be reached at a lower temperature, which may be below the melting point of the solid, favoring direct crystallization.
-
Change the Solvent System: Select a solvent with a lower boiling point or one in which the compound is slightly less soluble. This ensures that the solution becomes supersaturated at a lower, more favorable temperature.
-
Attempt Anti-Solvent Crystallization: Dissolve the compound in a minimum amount of a good solvent (like DMF or THF) and slowly add a miscible anti-solvent (like water, heptane, or diethyl ether) at a controlled temperature until turbidity persists. This can often bypass the oiling-out region.[2][9]
Q3: The crystallization produced a very fine powder or tiny needles, which are difficult to filter and dry. How can I get larger crystals?
The formation of very small particles typically indicates that the rate of nucleation far exceeded the rate of crystal growth. This happens when the solution becomes supersaturated too quickly.[8]
Causality: When a solution is rapidly cooled or highly concentrated, a massive number of nuclei form simultaneously. These nuclei then compete for the remaining solute, resulting in a large number of very small crystals rather than a smaller number of large, well-defined ones.
Solutions:
-
Slow Down the Cooling Process: This is the most critical factor. After dissolving the compound in hot solvent, insulate the flask to slow heat loss. Place it in a dewar, or cover it with an inverted beaker. This allows fewer nuclei to form and promotes growth on existing crystals.[8]
-
Reduce the Concentration: Use slightly more solvent than the minimum required for dissolution at high temperature. This will lower the level of supersaturation at any given temperature during cooling, favoring slower, more controlled growth.[8]
-
Utilize Solvent Layering/Vapor Diffusion: For obtaining high-quality, large single crystals suitable for X-ray diffraction, slower methods are essential. See Protocol 3 for the vapor diffusion technique.[10]
-
Reslurrying (Ostwald Ripening): If you have already obtained a fine powder, you can sometimes improve the particle size by "aging" the slurry. Stir the crystalline powder in the mother liquor for an extended period (hours to days). Over time, smaller particles will dissolve and redeposit onto larger ones, a process known as Ostwald ripening.
Q4: My final product purity is unacceptable, even after crystallization. How can impurities be carried over?
Impurities can compromise the final product in several ways: by being incorporated into the crystal lattice (inclusion), trapped between crystal domains (occlusion), or simply sticking to the crystal surface (adsorption).[11]
Causality:
-
Inclusion/Solid Solution: Structurally similar impurities can be incorporated directly into the crystal lattice, making them extremely difficult to remove by simple crystallization.[5][11]
-
Adsorption: Impurities present in the mother liquor will adhere to the surface of the filtered crystals. If not washed properly, they will remain.[6]
-
Precipitation during Washing: Using a wash solvent in which the impurities are poorly soluble can cause them to precipitate onto the surface of your pure crystals.
Solutions:
-
Solvent Selection: Choose a solvent system where your target compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold), while your key impurities remain highly soluble even at low temperatures.
-
Pre-Purification: If the crude material is highly impure (>5-10%), a preliminary purification by flash column chromatography is strongly recommended before attempting crystallization.
-
Effective Crystal Washing:
-
Always wash the filtered crystal cake with a small amount of ice-cold crystallization solvent. Using cold solvent minimizes the dissolution of your product while effectively removing the impurity-rich mother liquor.[11]
-
Ensure the wash solvent is appropriate. It should be a solvent in which your product is sparingly soluble but the impurities are readily soluble.
-
-
Recrystallization: A second crystallization step will almost always significantly improve purity.
Section 3: Visualized Workflows & Protocols
General Crystallization Workflow
Caption: A general workflow for the crystallization of a small molecule.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common crystallization problems.
Section 4: Key Experimental Protocols
Protocol 1: Standard Cooling Crystallization
This method is the first choice for most small molecules and relies on the difference in solubility of the compound in a given solvent at high and low temperatures.
Materials:
-
Crude 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
-
Candidate solvent (e.g., Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate)
-
Erlenmeyer flask with a loose-fitting lid or watch glass
-
Heat source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the selected solvent, just enough to create a slurry.
-
Gently heat the mixture with stirring until the solvent begins to reflux.
-
Add more solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.[8]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For even slower cooling, place the flask inside an insulated container.
-
If crystals do not form, attempt the induction methods described in Q1.
-
Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize product precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small portion of ice-cold solvent to remove residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when a compound is very soluble in all common solvents or when cooling crystallization leads to oiling out.
Materials:
-
Crude product
-
A "good" solvent in which the compound is very soluble (e.g., THF, Dioxane, DMF).[2]
-
An "anti-solvent" that is miscible with the good solvent but in which the compound is insoluble (e.g., Water, Heptane, Diethyl Ether).
-
Addition funnel or syringe pump for controlled addition.
Procedure:
-
Dissolve the crude product in the minimum amount of the "good" solvent at room temperature.
-
Filter the solution if any insoluble impurities are present.
-
Place the solution in a flask and begin stirring.
-
Slowly add the "anti-solvent" dropwise. A syringe pump can provide excellent control.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to stand undisturbed. Crystals should form over a period of several hours to days.
| Solvent System Example | Good Solvent | Anti-Solvent | Polarity Mismatch |
| Polar Aprotic / Non-polar | Tetrahydrofuran (THF) | n-Heptane | High |
| Polar Aprotic / Polar Protic | Dimethylformamide (DMF) | Water | High |
| Moderately Polar / Non-polar | Dichloromethane (DCM) | Diethyl Ether | Moderate |
Table 1: Example solvent/anti-solvent pairs for crystallization. The choice depends on the specific solubility of the target compound.
Section 5: References
-
Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
-
Vertex AI Search. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
-
MDPI. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine.
-
ACS Publications. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
-
CrystEngComm (RSC Publishing). (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.
-
ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
University of Geneva. Guide for crystallization.
-
BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
-
PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
-
PubMed. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
Technical Support Center: Stability and Handling of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. Its purpose is to ensure the chemical integrity of the compound throughout storage and experimentation, thereby safeguarding the validity and reproducibility of your results. The pyrrolo[3,4-d]pyrimidine scaffold is a key component in many modern kinase inhibitors, and maintaining its stability is critical for successful research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: I have just received my solid 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. What are the absolute best conditions for long-term storage?
A1: For optimal long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to the three primary degradation catalysts: water, light, and heat.
-
Temperature: Store at -20°C or, for maximum longevity, at -80°C. Low temperatures drastically reduce the kinetic rate of all potential degradation reactions.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation pathways.
-
Light: Keep the vial in the dark, for example, by placing it in a secondary opaque container or by using an amber vial. The benzenesulfonyl moiety, in particular, can be susceptible to photodecomposition.[5][6]
-
Container: Ensure the compound is in a tightly sealed, high-quality vial (e.g., Type I borosilicate glass) to prevent moisture ingress.[7]
Causality: The core structure contains a reduced pyrrole ring and a sulfonamide linkage. The tertiary amine within the reduced ring system is a potential site for oxidation, while the sulfonamide bond (S-N) is the most likely site for hydrolysis, particularly under acidic conditions.[8][9] Photons from ambient light can provide the activation energy needed to initiate cleavage of the sulfonamide bond.[10] Storing as described above mitigates all three of these risks.
Q2: I am preparing stock solutions for my assays. What solvents are recommended, and are there any I should avoid?
A2: The choice of solvent is critical. We recommend using anhydrous, research-grade dimethyl sulfoxide (DMSO).
-
Recommended: Anhydrous DMSO is the industry standard for creating high-concentration stock solutions of compounds like this for biological assays. Its aprotic, polar nature effectively solubilizes the molecule.
-
Use with Caution: If you must use protic solvents like ethanol or methanol, they must be of the highest purity (anhydrous) and solutions should be prepared fresh for each experiment. Water content in these solvents can facilitate slow hydrolysis over time.
-
Avoid: Do not use acidic or basic aqueous buffers for long-term storage. Sulfonamides exhibit increased rates of hydrolysis under strongly acidic conditions.[8][11] The pyrrolo[3,4-c]pyridine-1,3(2H)-dione system, a structural relative, shows rapid degradation in alkaline solutions.[12]
Causality: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Using a non-anhydrous grade or leaving the bottle open introduces water, which can act as a reactant for hydrolysis of the sulfonamide bond. While generally stable, this reaction can become significant over weeks or months of storage, even at low temperatures.
Q3: How should I store my DMSO stock solutions to maximize their shelf-life and ensure consistent experimental results?
A3: Proper storage of stock solutions is as important as storing the solid.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in high-quality, low-binding microcentrifuge tubes. This is the most critical step to prevent degradation. It minimizes the number of freeze-thaw cycles and reduces the introduction of atmospheric moisture and oxygen into the main stock each time you need the compound.
-
Storage Conditions: Store aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (>3 months).
-
Protection: Place the aliquot tubes in a sealed, opaque container with a desiccant to protect from light and condensation during temperature changes.
Causality: Each freeze-thaw cycle exposes the solution to temperature gradients and potential condensation, which can accelerate degradation. Furthermore, repeated opening of a single stock vial introduces fresh oxygen and moisture, creating an increasingly degradative environment over time. Single-use aliquots ensure that you are using a "factory fresh" solution for every critical experiment.
Q4: My experimental results have become inconsistent. How can I determine if degradation of my compound is the culprit?
A4: Inconsistent results are a classic sign of compound instability. To diagnose this, you must analytically assess the purity of your stock solution.
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Visual Inspection: Check for any color change or precipitation in your stock solution. The pure compound is typically a white or off-white solid; a shift to yellow or brown indicates potential degradation.
-
Analytical Verification: The most definitive method is to use High-Performance Liquid Chromatography (HPLC) with UV detection.[13] Compare the chromatogram of your current stock solution to a freshly prepared solution from a new vial of solid compound or to the original QC data from the supplier.
-
Interpreting Results: Look for the appearance of new peaks (degradants) and a corresponding decrease in the peak area of the parent compound. A purity decrease of even 5-10% can significantly impact biological assay results.
Trustworthiness: This self-validating system of comparing a suspect solution to a fresh reference standard provides an unambiguous answer about the integrity of your compound, removing a major variable from your experimental troubleshooting.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Solid compound has become clumpy or discolored (yellow/brown). | 1. Moisture absorption. 2. Oxidation. 3. Light exposure. | Discard the compound. The discoloration indicates the formation of chromophoric degradants. Procure a fresh batch and implement the strict storage protocol outlined in FAQ A1 to prevent recurrence. |
| Stock solution is cloudy or contains precipitate after thawing. | 1. Poor solubility at storage temperature. 2. Compound degradation leading to insoluble products. | Gently warm the solution to 37°C and vortex to attempt redissolution. If it remains cloudy, the compound has likely degraded. Confirm via HPLC analysis (Protocol 3). Prepare a fresh stock solution. |
| Gradual loss of potency in cell-based assays over time. | 1. Hydrolysis or oxidation in the stock solution. 2. Photodegradation from repeated handling on the benchtop. | Discard the old stock solution. Prepare a new stock from solid and aliquot into single-use volumes (Protocol 2). This is the most common failure mode, caused by repeated use of a single stock vial. |
| Appearance of unexpected peaks in LC-MS analysis of samples. | 1. Degradation during storage. 2. Degradation during sample processing or in assay media. | First, analyze your stock solution by HPLC (Protocol 3) to rule out storage issues. If the stock is pure, evaluate the stability of the compound under your specific assay conditions (e.g., incubate in media for the duration of the assay and re-analyze). |
Key Degradation Pathways & Prevention
The chemical structure of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has three primary vulnerabilities. Understanding these allows for targeted prevention.
Caption: Primary degradation pathways for the target compound.
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Hydrolysis: The most common degradation pathway in solution is the cleavage of the sulfonamide (S-N) bond. While sulfonamides are generally stable, this process is catalyzed by acidic conditions and the presence of water.[14] The primary products would be benzenesulfonic acid and the 5H,6H,7H-pyrrolo[3,4-d]pyrimidine core.
-
Oxidation: The electron-rich pyrrole ring system and the tertiary amine are susceptible to oxidation from atmospheric oxygen. This can lead to a variety of oxidized byproducts, often colored, and is a key reason for storing the compound under inert gas.[15]
-
Photodegradation: Sulfonamides can absorb UV and even high-energy visible light, leading to cleavage of the S-N bond or extrusion of SO₂.[10] This is an often-overlooked cause of degradation during routine lab work on an open bench.
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound
-
Upon receipt, place the manufacturer's vial inside a larger, opaque, screw-top tube.
-
Add a small amount of desiccant (e.g., a few beads of silica gel in a separate microtube) into the larger tube.
-
Gently flush the headspace of the outer tube with an inert gas (Argon or Nitrogen) for 15-20 seconds.
-
Immediately seal the outer tube tightly.
-
Label clearly and place in a designated -80°C freezer location.
Protocol 2: Preparation and Storage of Stock Solutions
-
Allow the solid compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Weigh the desired amount of solid in a controlled environment with low humidity.
-
Add anhydrous, research-grade DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
Immediately dispense the solution into single-use, low-binding polypropylene tubes (e.g., 20 µL aliquots).
-
Store the aliquots in a light-proof container with desiccant at -80°C.
-
When an aliquot is needed, remove one tube, allow it to thaw completely at room temperature, and use it for that day's experiments. Discard any unused portion of the thawed aliquot. DO NOT RE-FREEZE.
Protocol 3: Assessing Compound Purity and Degradation via HPLC-UV
This protocol provides a general framework. Specific parameters may need optimization for your system.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: UV detector set to 254 nm or a wavelength determined by a UV scan of the compound.
-
-
Sample Preparation:
-
Reference Standard: Prepare a fresh solution (e.g., 1 mg/mL) of the solid compound in DMSO or Acetonitrile.
-
Test Sample: Use the stock solution you wish to test.
-
Dilute both samples to a final concentration of ~20 µM in the initial mobile phase composition (e.g., 90% A / 10% B).
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the Reference Standard to determine the retention time and peak shape of the pure compound.
-
Run the Test Sample. Compare the chromatograms.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. A significant decrease in purity or the appearance of new peaks indicates degradation.
-
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug | ClinicSearch [clinicsearchonline.org]
- 5. Studies on the Photosensitivity Caused by Sulfa Drugs [jstage.jst.go.jp]
- 6. Phototoxicity to sulphonamide derived oral antidiabetics and diuretics. Comparative in vitro and in vivo investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Packaging - How to store highly sensitive drugs? Functional coatings [a3p.org]
- 8. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 9. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 14. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Purification of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Welcome to the technical support center for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities from batches of this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the highest purity of your product for reliable experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.
Issue 1: Presence of Starting Materials in the Final Product
Question: My post-synthesis analysis (TLC/HPLC) indicates the presence of unreacted 5H,6H,7H-pyrrolo[3,4-d]pyrimidine and benzenesulfonyl chloride. What are the likely causes and how can I resolve this?
Causality and Resolution:
The presence of starting materials is a common issue stemming from incomplete reactions. This can be due to several factors, including suboptimal reaction conditions or stoichiometry.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction is monitored to completion using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the limiting reagent is a key indicator.
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Stoichiometry and Reagent Addition: A slight excess (1.1-1.2 equivalents) of benzenesulfonyl chloride can be used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification. Slow, dropwise addition of the sulfonyl chloride to a cooled solution of the pyrrolopyrimidine can also improve the reaction efficiency.
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Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated. Ensure the base is of high purity and added in sufficient quantity (at least one equivalent). The reaction temperature should be carefully controlled; starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is a common strategy.
-
Post-Reaction Quench and Work-up: After the reaction is complete, a careful work-up is crucial. Quenching the reaction with water or a dilute aqueous acid can help to remove the excess base and its salt. Subsequent extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) will partition your product into the organic layer, leaving behind some of the more polar impurities.[1]
Issue 2: Unexpected Peaks in HPLC Analysis of the Purified Product
Question: After purification by column chromatography, my HPLC chromatogram shows one or more unexpected peaks. What could these be and how can I remove them?
Potential Impurities and Purification Strategies:
Unexpected peaks can arise from several sources, including side-products, diastereomers (if applicable), or degradation products.
Common Side-Products:
-
Disulfonylated product: If there are other reactive amine groups in the starting material, disulfonylation can occur.
-
Hydrolysis of benzenesulfonyl chloride: Benzenesulfonyl chloride can hydrolyze to benzenesulfonic acid in the presence of water. This is typically a very polar impurity and should be removable with a standard aqueous work-up.
Advanced Purification Techniques:
-
Optimized Column Chromatography: If standard silica gel chromatography is insufficient, consider the following:
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Gradient Elution: A gradual increase in the polarity of the eluent can improve the separation of closely related compounds.
-
Alternative Stationary Phases: For challenging separations, consider using different stationary phases like alumina or reverse-phase silica gel.
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical. For sulfonamides, common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[2][3][4]
Experimental Protocol: Recrystallization of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
-
Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for assessing the purity of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of pyrrolopyrimidine derivatives.[5][6][7] A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation and can be used to detect impurities if they are present in significant amounts (>1-5%). Mass spectrometry (MS) is used to confirm the molecular weight of the desired product.[8][9][10][11]
Q2: My compound appears as an oil and will not crystallize during recrystallization. What should I do?
A2: "Oiling out" is a common problem in recrystallization and can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.
Solutions:
-
Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation. Allow it to cool very slowly.
-
Change the solvent system: Use a solvent with a lower boiling point or a different solvent pair.
-
Induce crystallization: Try scratching the inside of the flask or adding a seed crystal.
Q3: What are the optimal storage conditions for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine to prevent degradation?
A3: N-sulfonylated heterocycles can be susceptible to hydrolysis, especially in the presence of moisture and acid or base.[12][13][14] Therefore, it is recommended to store the compound in a tightly sealed container, in a cool, dry place, and protected from light. For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Q4: Can I use ¹H NMR to quantify the level of residual solvent in my final product?
A4: Yes, ¹H NMR is an excellent technique for identifying and quantifying residual solvents. By integrating the peaks of the solvent and comparing them to a known peak of your compound, you can calculate the weight/weight percentage of the residual solvent. This is a standard analysis in pharmaceutical development.
Visualizing the Workflow
Impurity Identification and Removal Workflow
The following diagram outlines a logical workflow for identifying and removing impurities from your batches of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.
Caption: A decision-making workflow for the purification of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.
References
- Shevchuk, O. S., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit.
- Shevchuk, O. S., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Sigma-Aldrich.
- Shevchuk, O. S., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Benchchem. (2025). Technical Support Center: N-(2,5-dichlorophenyl)
- Berkeley Chemical Corporation. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC.
- Studies on Pyrrolopyrimidines as Selective Inhibitors of Multidrug-Resistance- Associated Protein in Multidrug Resistance.
- Recrystallization. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
- Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
- De-Jonghe, S., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.
- Benchchem. (2025).
- Recrystalliz
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.
- Benchchem. (2025).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.
- Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
- N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. PMC.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.org.
- HPLC Troubleshooting Guide.
- Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses.
- Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/
- Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues.
- A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
- Chemoselective N-Benzenesulfonylation of Aliphatic Amines.
- Structure-Based Approach for the Discovery of Pyrrolo[3,2- d]pyrimidine-based EGFR T790M/L858R Mutant Inhibitors. AWS.
- Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science Publishers.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
- Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
- Synthesis of 3-(Arylsulfonyl)-3-pyrrolines from Allenyl Sulfonamides by Silver Ion Catalysis.
- Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PMC.
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Semantic Scholar.
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine deriv
- Desulfonylation via Radical Process: Recent Developments in Organic Synthesis.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.
- Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 5. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. orientjchem.org [orientjchem.org]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scilit.com [scilit.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolopyrimidine Derivatives in Kinase Inhibition: Spotlight on the 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Scaffold
Introduction: The Privileged Scaffold in Modern Oncology
In the landscape of targeted cancer therapy, the pyrrolopyrimidine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and potent biological activity.[1] These heterocyclic compounds bear a structural resemblance to the adenine core of ATP, the universal energy currency that fuels kinase activity.[2] This mimicry allows pyrrolopyrimidine derivatives to act as competitive inhibitors, docking into the ATP-binding site of various protein kinases and disrupting the signaling cascades that drive cancer cell proliferation and survival.[2][3]
While several isomers of this scaffold exist, this guide provides an in-depth comparison of various pyrrolopyrimidine derivatives, with a particular focus on the unique potential of the 5H,6H,7H-pyrrolo[3,4-d]pyrimidine core. We will dissect its structure-activity relationships, compare its performance with more extensively studied isomers like pyrrolo[2,3-d]pyrimidines, and provide the experimental context necessary for researchers and drug developers to appreciate its standing in the field. Although direct, publicly available data on 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is nascent, by analyzing its constituent parts and related compounds, we can construct a robust profile of its therapeutic potential.
The Pyrrolopyrimidine Isomers: A Tale of Three Scaffolds
The fusion of a pyrrole ring to a pyrimidine ring can result in several isomers, with three holding particular prominence in medicinal chemistry: pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines.[4] The orientation of the fused rings dictates the geometry and electronic distribution of the molecule, profoundly influencing its interaction with target proteins.
-
Pyrrolo[2,3-d]pyrimidines (7-deazapurines): This is the most extensively studied isomer, forming the backbone of numerous kinase inhibitors that have progressed to clinical evaluation.[2] Its structure is a close isostere of adenine, making it an ideal starting point for designing ATP-competitive inhibitors.
-
Pyrrolo[3,2-d]pyrimidines (9-deazapurines): Also explored for kinase inhibition, this scaffold offers a different vector space for substituent placement compared to its [2,3-d] counterpart, allowing for the development of inhibitors with alternative selectivity profiles.
-
Pyrrolo[3,4-d]pyrimidines: This isomer presents a distinct structural framework. The reduced nature of the pyrrolo ring in 5H,6H,7H-pyrrolo[3,4-d]pyrimidine derivatives provides a three-dimensional character not present in its aromatic counterparts. This scaffold has been successfully utilized to develop potent inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response.[5]
Comparative Analysis: Performance Across Key Kinase Targets
The true measure of a scaffold's utility lies in its application. The pyrrolopyrimidine core has been successfully adapted to target a wide array of oncogenic kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6][7] Pyrrolopyrimidine derivatives have been designed as potent CDK inhibitors, demonstrating significant anti-proliferative activity. For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed strong inhibitory activity against CDK9, a kinase involved in regulating transcription.[6][8] The most potent of these compounds induced cancer cell apoptosis by downregulating key survival proteins.[8]
| Compound Class | Target Kinase | Key Result (IC₅₀ / Inhibition %) | Reference |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | >80% inhibition at 50 nM for most derivatives | [6] |
| Pyrrolopyrimidine Derivatives (General) | CDK2 | High anti-cancer activity observed in NCI-60 screen | [7] |
| Patented Pyrrolopyrimidine Compounds | CDK4/6 | Claimed as useful for treating cancers with disordered proliferation | [9][10] |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The EGFR signaling pathway is a critical driver in many solid tumors, particularly non-small cell lung cancer (NSCLC). While first and second-generation EGFR inhibitors have been successful, acquired resistance mutations, such as T790M and C797S, pose a significant clinical challenge.[11] Fourth-generation inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold have been developed to overcome this resistance. These compounds exhibit subnanomolar inhibitory concentrations against triple-mutant EGFR while sparing the wild-type form, promising a wider therapeutic window.[11]
| Compound Class | Target Kinase | Key Result (IC₅₀) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR¹⁹del/T790M/C797S | Subnanomolar IC₅₀ values | [11] |
| 4-(Phenylamino)-pyrrolo[2,3-d]pyrimidines | EGFR PTK | IC₅₀ values in the low nanomolar range | [12] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | EGFR Tyrosine Kinase | IC₅₀ of 0.034 µM for most active compound | [13] |
PIM Kinase Inhibition
PIM kinases are a family of serine/threonine kinases that are overexpressed in numerous hematological malignancies and solid tumors, where they promote cell survival and proliferation.[14] The unique hinge region of PIM kinases, which contains a proline residue, allows for the design of highly selective inhibitors.[14] Various pyrrolo-based scaffolds, including pyrrolo[1,2-a]pyrazinones and pyrrolo[2,3-a]carbazoles, have yielded potent and selective PIM kinase inhibitors.[15][16]
| Compound Class | Target Kinase | Key Result (IC₅₀) | Reference |
| Pyrrolo[1,2-a]pyrazinones | PIM-1 | Low micromolar IC₅₀ values for initial hits | [15] |
| Pyrrolo[2,3-a]carbazoles | Pan-Pim | Low nanomolar IC₅₀ values | [16] |
| Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones | Pim-1 / Pim-2 | Subnanomolar IC₅₀ values | [14] |
Structure-Activity Relationship (SAR) and the Role of the Benzenesulfonyl Group
The potency and selectivity of pyrrolopyrimidine inhibitors are dictated by the nature and position of their substituents. The benzenesulfonyl group on the 6-position of the 5H,6H,7H-pyrrolo[3,4-d]pyrimidine core is a critical feature. In medicinal chemistry, a sulfonyl group can act as a rigid linker and a potent hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site. The attached benzene ring can engage in hydrophobic or π-stacking interactions, further anchoring the inhibitor and enhancing its potency.
Caption: Key substitution points on the pyrrolopyrimidine scaffold.
Experimental Methodologies: A Blueprint for Development
For researchers aiming to validate or develop novel pyrrolopyrimidine inhibitors, a standardized workflow is essential. This process ensures reproducibility and generates the high-quality data required for progression.
Caption: Standard drug discovery workflow for kinase inhibitors.
Protocol 1: General Synthesis of a Pyrrolo[3,4-d]pyrimidine Derivative
This protocol is a generalized representation based on common synthetic routes.
-
Starting Material Preparation: Begin with a suitably substituted pyrrole-3,4-dicarboxylate.
-
Cyclization: Treat the dicarboxylate with formamide under high heat (e.g., 180-200 °C) to construct the pyrimidine ring, yielding a dihydroxypyrrolopyrimidine intermediate.
-
Chlorination: React the intermediate with a chlorinating agent such as phosphoryl chloride (POCl₃) to convert the hydroxyl groups into more reactive chloro groups.
-
Nucleophilic Substitution: The key diversification step. React the dichloro-intermediate with a primary amine (e.g., an aniline derivative) to install the desired side chain at the C4 position. This reaction is typically performed in a solvent like isopropanol or DMF.
-
Sulfonylation (for the target compound): React the resulting secondary amine on the pyrrole nitrogen (N6) with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine to install the 6-(benzenesulfonyl) group.
-
Purification: Purify the final compound using column chromatography or recrystallization to achieve high purity for biological testing.
Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol measures the direct inhibitory effect of a compound on purified kinase enzyme activity.
-
Reagent Preparation: Prepare assay buffer, purified kinase enzyme, ATP solution, and a specific peptide substrate for the kinase.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine) in DMSO, typically starting from 10 mM.
-
Assay Plate Setup: In a 384-well plate, add the kinase enzyme to all wells except the negative control.
-
Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include a positive control (a known inhibitor) and a DMSO vehicle control.
-
Initiation of Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is quantified.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.[17]
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[17]
-
Incubation: Return the plates to the incubator and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Pharmacokinetic Profile and Future Perspectives
A potent inhibitor is only a viable drug candidate if it possesses favorable pharmacokinetic (ADME) properties.[18] Many pyrimidine analogues are administered as prodrugs that require intracellular activation, typically through phosphorylation.[19] Studies on advanced pyrrolo[2,3-d]pyrimidine derivatives have demonstrated good metabolic stability and oral bioavailability, key attributes for clinical success.[11] The addition of the benzenesulfonyl group to the 5H,6H,7H-pyrrolo[3,4-d]pyrimidine core must be evaluated for its impact on solubility, cell permeability, and metabolic fate to fully understand its potential.
Conclusion
The pyrrolopyrimidine scaffold is a validated and highly versatile platform for the development of targeted cancer therapeutics. While the pyrrolo[2,3-d]pyrimidine isomer has historically dominated the field, the unique structural characteristics of the 5H,6H,7H-pyrrolo[3,4-d]pyrimidine core present new opportunities for designing inhibitors with novel selectivity and physicochemical properties.
The specific compound, 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, combines this promising three-dimensional scaffold with a benzenesulfonyl moiety known to facilitate potent interactions within kinase active sites. Based on the extensive data from related derivatives, this compound stands as a molecule of significant interest. Its true potential will be unveiled through the rigorous application of the experimental methodologies outlined in this guide, from synthesis and biochemical assays to cellular and, ultimately, in vivo evaluation. For researchers in the field, it represents not just another derivative, but a logical next step in the rational design of next-generation kinase inhibitors.
References
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed. Available at: [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed. Available at: [Link]
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]
-
SYNTHESIS OF NOVEL PYRROLOPYRIMIDINE DERIVATIVES AS CDK2 INHIBITORS. Pharmacophore. Available at: [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]
-
Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed. Available at: [Link]
-
Synthesis, kinase inhibitory potencies, and in vitro antiproliferative evaluation of new Pim kinase inhibitors. PubMed. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]
- WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors. Google Patents.
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]
-
Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors. PubMed. Available at: [Link]
- CO6341561A2 - PIRROLO-PYRIMIDINE COMPOUNDS AS CDK INHIBITORS. Google Patents.
-
PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS. Semantic Scholar. Available at: [Link]
-
Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Who we serve. Available at: [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. MDPI. Available at: [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]
-
Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PubMed. Available at: [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. PubMed. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed. Available at: [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Available at: [Link]
-
Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed. Available at: [Link]
-
Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. Available at: [Link]
-
The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PubMed. Available at: [Link]
-
Synthesis and biological activity of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. PubMed. Available at: [Link]
-
Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. PubMed. Available at: [Link]
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed. Available at: [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. Available at: [Link]
-
Cancer Pharmacokinetics and Pharmacodynamics. Moffitt Cancer Center. Available at: [Link]
-
Publications. Circle Pharma. Available at: [Link]
-
Publications. qPharmetra. Available at: [Link]
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation | MDPI [mdpi.com]
- 4. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 10. CO6341561A2 - PIRROLO-PYRIMIDINE COMPOUNDS AS CDK INHIBITORS - Google Patents [patents.google.com]
- 11. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, kinase inhibitory potencies, and in vitro antiproliferative evaluation of new Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. moffitt.org [moffitt.org]
- 19. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Binding Affinity for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
In the landscape of modern drug discovery, the rigorous validation of a small molecule's binding affinity to its intended target is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of two robust biophysical methods for validating the binding affinity of a novel compound, 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. While this specific molecule is not extensively characterized in publicly available literature, its pyrrolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, frequently found in potent protein kinase inhibitors.[1][2] Therefore, for the purpose of this guide, we will proceed with a hypothetical scenario where 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has been identified as a potential inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response and a validated cancer target.[3][2]
This guide will compare two powerful, in-solution techniques for characterizing the binding of our compound to ATR kinase: Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST). We will delve into the theoretical underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of hypothetical data.
The Critical Role of Biophysical Validation
Before committing to costly and time-consuming cellular and in vivo studies, it is imperative to unequivocally demonstrate direct binding of a compound to its putative target. This validation provides the mechanistic foundation for the compound's biological activity and rules out potential artifacts. The choice of validation method is critical and should be guided by the nature of the interacting molecules and the specific information required. Here, we explore two label-free techniques that offer distinct yet complementary insights into the binding event.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Isothermal Titration Calorimetry (ITC) stands as the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event.[4][5] This allows for the determination of not just the binding affinity (K D), but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[6][7] This complete thermodynamic profile provides a deeper understanding of the forces driving the binding, which can be invaluable for lead optimization.[5]
ITC Experimental Workflow
The ITC experiment involves the incremental titration of the ligand (in this case, 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine) into a sample cell containing the protein target (ATR kinase).[4] The instrument measures the minute temperature changes that occur as the binding reaction reaches equilibrium after each injection.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Detailed ITC Protocol
-
Protein Preparation: Express and purify recombinant human ATR kinase. Ensure the protein is properly folded and monodisperse through techniques like size-exclusion chromatography.
-
Buffer Preparation: Prepare a sufficient quantity of a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Dialyze the protein against this buffer overnight to ensure a perfect buffer match with the ligand solution.
-
Sample Preparation:
-
Prepare the ATR kinase solution to a final concentration of 5-10 µM in the dialysis buffer.
-
Prepare the 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine solution to a concentration 10-20 times that of the protein (e.g., 100-200 µM) using the final dialysis buffer.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC instrument.
-
Load approximately 300 µL of the ATR kinase solution into the sample cell.
-
Load approximately 100 µL of the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection series (e.g., an initial small injection followed by 19 larger, equal-volume injections).
-
-
Data Acquisition and Analysis:
-
Initiate the titration. The instrument will automatically record the heat flow over time.
-
After the run, integrate the raw data to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Microscale Thermophoresis (MST): A Sensitive and Low-Consumption Alternative
Microscale Thermophoresis (MST) is a powerful, immobilization-free technique for quantifying biomolecular interactions in solution.[8][9] It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.[10][11] This movement is sensitive to changes in the size, charge, and hydration shell of the molecule, all of which can be altered upon ligand binding.[11]
MST offers several advantages, including very low sample consumption, a wide range of compatible buffers, and the ability to perform measurements in complex biological liquids.[8][10]
MST Experimental Workflow
In a typical MST experiment, the fluorescently labeled target protein is kept at a constant concentration, while the non-labeled ligand is titrated. The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient.[10][11] The change in fluorescence in the heated region is monitored and plotted against the ligand concentration to determine the binding affinity.
Caption: Workflow for Microscale Thermophoresis (MST) experiment.
Detailed MST Protocol
-
Protein Labeling:
-
Covalently label the purified ATR kinase with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines).
-
Remove excess, unbound dye using a desalting column.
-
Determine the degree of labeling using UV-Vis spectrophotometry.
-
-
Sample Preparation:
-
Prepare a stock solution of the labeled ATR kinase at a concentration twice the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Prepare a 2-fold serial dilution series of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in the assay buffer.
-
Mix the labeled ATR kinase solution 1:1 with each dilution of the compound, as well as with buffer alone (for the unbound control).
-
-
MST Measurement:
-
Load the samples into hydrophilic glass capillaries.
-
Place the capillaries into the MST instrument.
-
Set the instrument parameters (e.g., LED power, MST power).
-
Initiate the measurement. The instrument will record the fluorescence before, during, and after the application of the IR laser.
-
-
Data Analysis:
-
The software will automatically calculate the change in normalized fluorescence.
-
Plot the change in normalized fluorescence against the logarithm of the compound concentration.
-
Fit the resulting binding curve to a non-linear regression model to determine the dissociation constant (K D).
-
Comparative Analysis: A Hypothetical Case Study
To illustrate the application of these techniques, let's consider a hypothetical scenario where we are validating the binding of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine to ATR kinase and comparing it to a known ATR inhibitor, Compound X.
Hypothetical Binding Data
| Parameter | 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine | Compound X (Reference) | Method |
| Binding Affinity (K D) | 150 nM | 25 nM | ITC |
| Stoichiometry (n) | 1.1 | 1.0 | ITC |
| Enthalpy (ΔH) | -8.5 kcal/mol | -10.2 kcal/mol | ITC |
| Entropy (ΔS) | 2.3 cal/mol·K | 1.5 cal/mol·K | ITC |
| Binding Affinity (K D) | 175 nM | 30 nM | MST |
Interpretation of Results
Both ITC and MST provide comparable binding affinity (K D) values, lending high confidence to the data. The K D of 150-175 nM for our test compound indicates a potent interaction with ATR kinase, though it is approximately 6-fold weaker than the reference inhibitor, Compound X.
The ITC data provides further valuable insights. The stoichiometry (n) of approximately 1 for both compounds suggests a 1:1 binding model, which is typical for kinase inhibitors binding to the ATP pocket. The negative enthalpy (ΔH) for both compounds indicates that the binding is an exothermic process and is driven by favorable enthalpic interactions, such as hydrogen bonding and van der Waals forces.
Conclusion: Selecting the Right Tool for the Job
Both Isothermal Titration Calorimetry and Microscale Thermophoresis are powerful, reliable methods for validating and quantifying the binding affinity of small molecules like 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine to their protein targets.
-
ITC is the ideal choice when a comprehensive thermodynamic understanding of the binding event is required. It provides a rich dataset that can guide structure-activity relationship (SAR) studies and lead optimization efforts. However, it requires larger amounts of purified, high-concentration protein.
-
MST is an excellent alternative, particularly when sample material is limited or for higher-throughput screening applications.[8][9] Its high sensitivity and low sample consumption make it a very efficient method for determining binding affinities.[8]
In an ideal drug discovery workflow, these techniques can be used synergistically. MST can be employed for initial screening and affinity determination, while ITC can be used for in-depth thermodynamic characterization of the most promising hits. By employing these robust biophysical methods, researchers can build a solid foundation for the development of novel therapeutics.
References
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
-
Creative Biostructure. (n.d.). MagHelix™ Microscale Thermophoresis (MST). Retrieved from [Link]
-
Reaction Biology. (n.d.). MST Assay Service for Drug Discovery. Retrieved from [Link]
- Fruh, V. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1632, 129-141.
-
NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
-
Domainex. (n.d.). Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities. Retrieved from [Link]
-
Aragen Bioscience. (n.d.). Binding Affinity and Kinetics by SPR. Retrieved from [Link]
-
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
- Di Trani, J. M., De Cesco, S., O'Leary, R., Plescia, J., Jorge do Nascimento, C., Moitessier, N., & Mittermaier, A. K. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- Fruh, V. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1632, 129-141.
- Fruh, V. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Mittermaier, A., & Di Trani, J. (2019). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 6, 115.
- Davis, T. L., & Sicheri, F. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography, 63(1), 21-28.
-
JoVE. (2016, April 14). Identifying Small Molecule-Binding Proteins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein–protein interactions. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
- Wang, C. (2017, July 12). How to validate small-molecule and protein interactions in cells?
- Zhang, H., et al. (2024). Protein Target Prediction and Validation of Small Molecule Compound. Journal of Visualized Experiments, (192), e66564.
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(12), 1537-1553.
-
bioRxiv. (2023, May 4). Small-molecule binding to an intrinsically disordered protein revealed by experimental NMR 19F transverse spin-relaxation. Retrieved from [Link]
- Bello, M., & Bandala, C. (2023). Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. RSC Advances, 13(36), 25304-25315.
- Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651.
- Chen, J., et al. (2024). Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model.
- Al-Sanea, M. M., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2415.
- Kumar, A., et al. (2015). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Journal of Medicinal Chemistry, 58(15), 6010-6029.
- Traxler, P., et al. (2001). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Helvetica Chimica Acta, 84(8), 2378-2395.
- Wang, Y., et al. (2023). Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design. European Journal of Medicinal Chemistry, 246, 114969.
-
The Binding Database. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinity plot of 6e, 6f, 6g, 6i, 8d, and 8e compounds with Human, Mouse and Bovine TLR4 proteins. Retrieved from [Link]
Sources
- 1. Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 5. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. nuvisan.com [nuvisan.com]
The Uncharted Potential: A Comparative Efficacy Guide to 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine and its Analogs in Oncology
In the landscape of oncological research, the quest for novel therapeutics with enhanced specificity and efficacy is a perpetual endeavor. This guide delves into the potential of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, a compound of burgeoning interest. While direct, extensive experimental data on this specific molecule remains nascent, a comprehensive analysis of its structural components—the pyrrolo[3,4-d]pyrimidine core and the benzenesulfonyl moiety—provides a fertile ground for predicting its therapeutic promise. This guide will synthesize data from closely related analogs to construct a comparative framework, offering researchers a predictive lens into the efficacy of this novel compound and its potential place in the armamentarium against cancer.
Deconstructing the Core: The Anticancer Pedigree of Pyrrolo[3,4-d]pyrimidines
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities, particularly in oncology.[1] This heterocyclic system serves as a bioisosteric replacement for purines, allowing it to interact with a multitude of enzymatic targets crucial for cancer cell proliferation and survival.
Recent advancements have seen the development of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based compounds as potent dual inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[2] These targets are pivotal in the DNA Damage Response (DDR) pathway, a critical process for maintaining genomic integrity that is often exploited by cancer cells. Notably, compound 38a from this class has demonstrated potent dual inhibition and significant antitumor effects in MDA-MB-231 and MDA-MB-468 breast cancer cell lines.[2] This highlights the potential of the pyrrolo[3,4-d]pyrimidine core to target fundamental cancer-related pathways.
Another avenue of exploration for this scaffold is the inhibition of ATR kinase, a key regulator of the cellular response to replication stress.[3] Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as a new class of ATR inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[3] This activity is crucial as many cancer cells exhibit high levels of replication stress, making them particularly vulnerable to ATR inhibition.
The Sulfonyl Advantage: Benzenesulfonamides in Cancer Therapy
The benzenesulfonyl group is a well-established pharmacophore in the design of anticancer agents. Its inclusion in a molecular structure can confer a range of advantageous properties, including enhanced binding to target proteins and improved pharmacokinetic profiles. Benzenesulfonamide derivatives have been reported to exhibit significant anticancer activity across a variety of cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer.[4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as carbonic anhydrases, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival and proliferation.[5]
The strategic incorporation of a benzenesulfonyl moiety onto the pyrrolo[3,4-d]pyrimidine scaffold, as seen in 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, is therefore a rational design choice aimed at synergizing the anticancer properties of both components.
Comparative Efficacy: A Look at Related Compounds
To contextualize the potential of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, this section presents a comparative analysis of the in vitro efficacy of structurally related pyrrolo[3,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The data is summarized from recent literature and provides a benchmark for future studies on the title compound.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Pyrrolo[3,4-d]pyrimidine | 38a | MDA-MB-231 | < 0.048 | PARP1/ATR | [2] |
| Pyrrolo[3,4-d]pyrimidine | 38a | MDA-MB-468 | 0.01 | PARP1/ATR | [2] |
| Pyrrolo[3,4-d]pyrimidine | 5g | Ovarian Cancer Cells | 0.007 (against ATR kinase) | ATR | [3] |
| Pyrazolo[3,4-d]pyrimidine | 10k | HT-29 (Colon) | 0.03 - 1.6 | VEGFR-2 | [6] |
| Pyrazolo[3,4-d]pyrimidine | VIIa | 57 different cell lines | 0.326 - 4.31 | Not specified | [7] |
| Pyrazolo[3,4-d]pyrimidine | 1a | A549 (Lung) | 2.24 | Not specified | [8] |
Experimental Corner: Protocols for Efficacy Evaluation
To facilitate further research and ensure reproducibility, this section outlines standard experimental protocols for assessing the anticancer efficacy of novel compounds like 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.
Cell Viability Assay (MTT Assay)
This assay is a fundamental method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control) in a complete culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the compound induces programmed cell death (apoptosis).
Principle: During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Signaling Pathways and Mechanistic Insights
The structural features of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine suggest potential interactions with key signaling pathways implicated in cancer.
Predicted Signaling Pathway Inhibition
Based on the activities of related compounds, 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may exert its anticancer effects by inhibiting kinases involved in cell cycle progression and DNA damage repair.
Caption: Predicted signaling pathways targeted by the compound.
Experimental Workflow for Target Validation
A structured workflow is essential to validate the predicted targets and elucidate the mechanism of action.
Caption: A typical workflow for anticancer drug discovery.
Conclusion and Future Directions
While direct experimental evidence for the anticancer efficacy of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is yet to be established, a comprehensive analysis of its constituent pharmacophores provides a strong rationale for its investigation as a potential therapeutic agent. The pyrrolo[3,4-d]pyrimidine core has demonstrated potent activity against key cancer targets such as PARP, ATR, and various kinases, while the benzenesulfonyl moiety is a well-recognized feature of many successful anticancer drugs.
Future research should focus on the synthesis and in-depth biological evaluation of this compound against a broad panel of cancer cell lines. Mechanistic studies, including kinase profiling and analysis of downstream signaling pathways, will be crucial to unravel its precise mode of action. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers embarking on the exciting journey of exploring the full therapeutic potential of this promising new molecule.
References
- Al-Omair, M. A., et al. (2015). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 52(6), 1667-1675.
- El-Gamal, M. I., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948.
- Wang, L., et al. (2016).
- Various Authors. (2017). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Mini-Reviews in Medicinal Chemistry, 17(14), 1335-1353.
- Traxler, P., et al. (1997). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616.
- Ghorab, M. M., et al. (2012).
- Li, L., et al. (2023). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. European Journal of Medicinal Chemistry, 250, 115206.
- Zain-Alabdeen, A. I., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738.
- Pansare, D. N., & Shelke, R. N. (2019).
- Various Authors. (2020).
- Wang, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651.
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Validation Guide: Optimizing Quantification of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in Plasma
Executive Summary
The quantification of highly functionalized heterocyclic scaffolds in biological matrices presents a persistent challenge in drug development. Specifically, 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine —a representative kinase inhibitor intermediate—exhibits complex physicochemical behavior due to its basic pyrrolopyrimidine core and highly electronegative, lipophilic benzenesulfonyl group.
This guide objectively compares the performance of conventional bioanalytical workflows (Protein Precipitation + C18 chromatography) against an optimized, advanced workflow (Mixed-Mode Solid-Phase Extraction + Biphenyl chromatography). By anchoring our experimental design in the FDA (2018) and ICH M10 Bioanalytical Method Validation guidelines[1][2], we demonstrate the causality behind matrix effect mitigation and chromatographic selectivity, providing a self-validating protocol for rigorous quantification.
Mechanistic Rationale: Why Standard Approaches Fail
To develop a robust LC-MS/MS method, one must first understand the molecular interactions at play. Standard methods often default to Protein Precipitation (PPT) and C18 columns, which routinely fail for molecules like 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.
Sample Preparation: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE)
In LC-MS/MS, the "matrix effect" refers to the alteration of analyte ionization efficiency (usually suppression) caused by co-eluting endogenous compounds. When analyzing plasma, PPT successfully removes macroscopic proteins but leaves behind high concentrations of glycerophospholipids (e.g., phosphatidylcholines)[3]. These lipids compete for available charge in the Electrospray Ionization (ESI) source, drastically reducing the sensitivity and reproducibility of the target analyte.
By utilizing a Mixed-Mode Strong Cation Exchange (MCX) SPE , we exploit the basic nitrogen atoms in the pyrrolo[3,4-d]pyrimidine core. The analyte is strongly retained via ionic interactions, allowing for aggressive organic washes (e.g., 100% Methanol) that completely strip away phospholipids before the analyte is eluted with a basic organic solvent[3].
Chromatographic Selectivity: C18 vs. Biphenyl Stationary Phases
Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions[4]. Because our target molecule contains a highly polar sulfonyl group adjacent to a rigid aromatic system, C18 often yields poor retention and peak tailing.
Conversely, a Biphenyl stationary phase offers orthogonal retention mechanisms. It engages in hydrophobic interactions, but more importantly, it facilitates strong π−π interactions with the pyrimidine and benzene rings, as well as dipole-dipole interactions with the strongly electronegative benzenesulfonyl group[4]. This dual-mechanism retention significantly improves peak symmetry and shifts the analyte's retention time away from the solvent front and residual matrix void.
Caption: Mechanistic comparison of analyte retention on C18 versus Biphenyl stationary phases.
Experimental Methodologies
The following protocols outline the comparative experimental design used to validate the quantification of the target analyte in human plasma.
Reagents and Materials
-
Analyte: 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (MW: 261.27 g/mol ).
-
Internal Standard (IS): Stable Isotope-Labeled (SIL) analog ([13C6]-analyte).
-
Matrix: K2EDTA Human Plasma.
Sample Preparation Workflows
Method A: Protein Precipitation (The Control)
-
Aliquot 50 µL of spiked human plasma into a 96-well plate.
-
Add 10 µL of IS working solution (50 ng/mL).
-
Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex for 2 minutes at 1000 RPM.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of water prior to injection.
Method B: Mixed-Mode SPE (The Optimized Approach)
-
Aliquot 50 µL of spiked human plasma into a 96-well plate.
-
Add 10 µL of IS working solution (50 ng/mL).
-
Dilute sample with 150 µL of 2% Phosphoric Acid in water to disrupt protein binding and ionize the basic pyrimidine nitrogens.
-
Condition: Pass 200 µL Methanol through a 30 mg MCX 96-well plate.
-
Equilibrate: Pass 200 µL Water through the plate.
-
Load: Apply the diluted plasma sample.
-
Wash 1 (Aqueous): Pass 200 µL of 2% Formic Acid in water.
-
Wash 2 (Organic): Pass 200 µL of 100% Methanol (Removes phospholipids and neutral lipids).
-
Elute: Elute the target analyte with 2 x 50 µL of 5% Ammonium Hydroxide in Methanol.
-
Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Caption: Step-by-step workflow comparison between standard PPT and optimized MCX SPE.
LC-MS/MS Parameters
-
System: Waters Xevo TQ-XS tandem mass spectrometer coupled to an Acquity UPLC.
-
Columns Compared:
-
Standard: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Optimized: Restek Raptor Biphenyl (50 x 2.1 mm, 1.8 µm).
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
MS Detection: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte: m/z 262.1 → 120.1 (Cleavage of the sulfonamide bond yielding the pyrrolopyrimidine core).
-
IS: m/z 268.1 → 126.1.
-
Comparative Validation Data
The methods were validated according to the FDA 2018 Bioanalytical Method Validation Guidance[1] and ICH M10 harmonized guidelines[2]. Key parameters evaluated included the Lower Limit of Quantification (LLOQ), Linearity, Precision (%CV), Accuracy (%Bias), and the IS-normalized Matrix Factor (MF).
An IS-normalized MF of 1.0 indicates no matrix effect, whereas a value < 1.0 indicates ion suppression. Regulatory guidelines stipulate that the precision (%CV) of the IS-normalized MF should not exceed 15%[1].
Table 1: Validation Parameter Comparison (FDA/ICH M10 Criteria)
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Method A (PPT + C18) | Method B (SPE + Biphenyl) | Performance Conclusion |
| Linear Dynamic Range | R2≥0.99 | 5.0 – 1000 ng/mL ( R2=0.975 ) | 0.1 – 1000 ng/mL ( R2=0.998 ) | Method B achieves 50x greater sensitivity. |
| LLOQ | Signal-to-Noise ≥ 5:1 | 5.0 ng/mL | 0.1 ng/mL | Method B successfully eliminates baseline noise. |
| Intra-day Precision (QC Low) | %CV ≤ 15% | 18.4% (Fails) | 4.2% (Passes) | Method B provides superior reproducibility. |
| Inter-day Accuracy (QC Low) | ±15% of Nominal | -22.1% (Fails) | +3.5% (Passes) | Method B ensures accurate quantification. |
| Extraction Recovery | Consistent across QCs | 62.3% ± 14.5% | 94.1% ± 3.2% | Method B prevents analyte loss during prep. |
| IS-Normalized Matrix Factor | %CV ≤ 15% | 0.45 (Severe Suppression) | 0.98 (Negligible Effect) | Method B completely resolves ion suppression. |
Conclusion
The comparative data unequivocally demonstrates that standard bioanalytical approaches (Protein Precipitation and C18 chromatography) are insufficient for the rigorous quantification of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in plasma. The standard method fails FDA and ICH M10 acceptance criteria due to severe phospholipid-induced ion suppression (Matrix Factor = 0.45) and poor chromatographic retention.
By transitioning to an MCX Solid-Phase Extraction coupled with a Biphenyl stationary phase , researchers can leverage the molecule's basicity and aromaticity. This optimized method eliminates matrix interference, achieves an LLOQ of 0.1 ng/mL, and delivers robust accuracy and precision well within regulatory guidelines. For drug development professionals advancing pyrrolopyrimidine-based candidates, adopting this orthogonal analytical strategy is critical for ensuring data integrity in pharmacokinetic studies.
Sources
Navigating the Therapeutic Window: A Comparative Guide to the In Vitro Toxicity of Pyrrolopyrimidine Analogues
A Note to the Reader: This guide addresses the toxicity profiles of pyrrolopyrimidine analogues. Initial research into the specific subclass of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidines revealed a lack of publicly available, detailed toxicity data. Therefore, to provide a valuable resource for researchers in this field, this guide has been broadened to encompass the wider, structurally related, and extensively studied classes of pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. The principles of toxicity evaluation and the structure-activity relationships discussed herein are intended to provide a foundational understanding that can inform the development and assessment of novel pyrrolopyrimidine-based compounds.
Introduction: The Pyrrolopyrimidine Scaffold in Drug Discovery
The pyrrolopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including potent kinase inhibitors for anticancer therapy.[1] As bioisosteres of purines, these compounds can effectively compete with endogenous ligands, such as ATP, at the active sites of enzymes.[2] However, as with any potential therapeutic agent, understanding the toxicity profile is paramount to ensuring a favorable therapeutic index. This guide provides a comparative overview of the in vitro cytotoxicity of various pyrrolopyrimidine analogues against a panel of human cancer cell lines, delves into the structure-toxicity relationships that govern their activity, and details the standard experimental protocols used for their evaluation.
Comparative In Vitro Cytotoxicity of Pyrrolopyrimidine Analogues
The primary measure of toxicity for potential anticancer agents at the preclinical stage is their cytotoxic effect on cancer cells, typically quantified as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for various pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine analogues, highlighting the influence of different substituents on their cytotoxic activity.
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Analogues
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine (8g) | HT-29 (Colon) | 4.01 | [3][4] |
| (E)-2-(4-Bromophenyl)-1-methyl-N-phenyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido-[1,2-a]azepin-4-imine (8f) | HT-29 (Colon) | 4.55 | [3][4] |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (5k) | Multiple | 29-59 | [5] |
| Pyrrolopyrimidine derivative 6b | A549 (Lung) | 0.35 | [6][7] |
| Pyrrolopyrimidine derivative 8a | A549 (Lung) | 1.48 | [6][7] |
| Pyrrolopyrimidine derivative 9a | A549 (Lung) | 1.56 | [6][7] |
| Substituted pyrrolo[2,3-d]pyrimidine 8a | MDA-MB-468 (Breast) | < 6.17 | [8] |
| Substituted pyrrolo[2,3-d]pyrimidine 8h | MDA-MB-468 (Breast) | < 6.17 | [8] |
| Substituted pyrrolo[2,3-d]pyrimidine 8j | MDA-MB-468 (Breast) | < 6.17 | [8] |
Table 2: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Analogues
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | HeLa (Cervical) | 17.50 | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 73.08 | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2 (Colorectal) | 43.75 | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 (Lung) | 68.75 | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative 15 | Multiple (NCI-60) | 0.018 - 9.98 | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative 16 | Multiple (NCI-60) | 0.018 - 9.98 | [10] |
| 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (33) | MV4-11 (AML) | Potent | [11][12] |
Structure-Toxicity Relationship (STR) Insights
The data presented above, along with numerous other studies, allow for the deduction of several structure-toxicity relationships for the pyrrolopyrimidine scaffold.
-
Substitution at the Pyrrole/Pyrazole Ring: Halogenation of the pyrrole ring, particularly with bromine or iodine, has been shown to be beneficial for cytotoxicity.[3][4]
-
Side Chains and Fused Rings: The nature and size of rings fused to the pyrimidine core can significantly impact both potency and selectivity. For instance, certain condensed pyrimidinones with an azepine ring have demonstrated selective antitumor activity against colon cancer cell lines.[3][4]
-
N-aryl Group Modifications: Substitution on the N-aryl group is a critical determinant of cytotoxic activity. The introduction of electron-withdrawing groups can, in some cases, lead to a loss of activity.[3][4]
-
Linker and Terminal Moieties: For analogues designed as kinase inhibitors, the linker connecting the pyrrolopyrimidine core to a terminal hydrophobic moiety plays a crucial role in binding to the target protein and, consequently, in the compound's cytotoxic effect.[10]
Experimental Protocols for In Vitro Cytotoxicity Assessment
The determination of IC50 values is a cornerstone of preclinical toxicology. The following are detailed protocols for two of the most common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Expose the cells to a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid.
-
Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Workflow of the SRB cytotoxicity assay.
Apoptosis as a Mechanism of Cytotoxicity
For many pyrrolopyrimidine-based anticancer candidates, the observed cytotoxicity is a result of apoptosis induction. Studies have shown that some of these compounds can trigger the intrinsic apoptotic pathway by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[6][7]
Caption: Simplified intrinsic apoptosis pathway induced by some pyrrolopyrimidines.
Conclusion and Future Directions
The pyrrolopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The available data on the cytotoxicity of pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine analogues demonstrate that chemical modifications to this core can profoundly influence their potency and selectivity. While in vitro cytotoxicity assays are a crucial first step, a comprehensive toxicological evaluation, including in vivo studies, is necessary to fully characterize the safety profile of any new drug candidate. Future research should aim to build upon the existing structure-toxicity relationships to design next-generation pyrrolopyrimidine derivatives with enhanced efficacy and a wider therapeutic window.
References
-
Al-Ostath, A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2939. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6694. [Link]
-
Gevorgyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(11), 2917. [Link]
-
Kılıç-Kurt, Z., et al. (2019). Design, synthesis and in vitro apoptotic mechanism of novel pyrrolopyrimidine derivatives. Bioorganic Chemistry, 84, 303-313. [Link]
-
Smith, A. A., et al. (2022). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ACS Omega, 7(41), 36815-36824. [Link]
-
Lee, H., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
-
Lee, H., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
-
ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]
-
ResearchGate. Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism. [Link]
-
Kumar, A., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 001-011. [Link]
-
Abdelgawad, M. A., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 12(45), 29299-29315. [Link]
-
Gevorgyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]
-
Chen, C., et al. (2010). Synthesis and Antitumor Activity of a Novel Series of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Antifolate Inhibitors of Purine Biosynthesis with Selectivity for High Affinity Folate Receptors and the Proton-Coupled Folate Transporter over the Reduced Folate Carrier for Cellular Entry. Journal of Medicinal Chemistry, 53(3), 1134-1148. [Link]
-
Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]
-
El-Damasy, D. A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3287-3307. [Link]
-
Viswanathan, K., et al. (2011). 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. Journal of Medicinal Chemistry, 54(19), 6838-6849. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1735-1755. [Link]
-
Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
-
Wang, X., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2445-2449. [Link]
-
De Clercq, E. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 4-35. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and in vitro apoptotic mechanism of novel pyrrolopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines | MDPI [mdpi.com]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
benchmarking 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine against standard kinase inhibitors
Benchmarking 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine: A Comprehensive Guide to Kinase Inhibitor Profiling
Executive Summary & Structural Rationale
In oncology drug discovery, pyrrolo[3,4-d]pyrimidines and their derivatives are recognized as privileged scaffolds. Because the pyrrolo-pyrimidine core acts as a deaza-isostere of adenine, it is highly effective at competitively binding the ATP-binding hinge region of multiple tyrosine kinases[1][2].
The introduction of a 6-(benzenesulfonyl) moiety to the 5H,6H,7H-pyrrolo[3,4-d]pyrimidine core (hereafter referred to as BSPP ) provides a unique structural vector. While the pyrimidine core anchors the molecule to the hinge region via hydrogen bonds, the bulky, electron-withdrawing benzenesulfonyl group is designed to probe the deep hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. This specific modification aims to stabilize specific kinase conformations (e.g., DFG-out) to enhance selectivity and overcome common resistance mutations, such as the Epidermal Growth Factor Receptor (EGFR) T790M "gatekeeper" mutation, which severely limits the clinical efficacy of first-generation inhibitors like Erlotinib[3].
Mechanistic Overview: Targeting the EGFR/Src Axis
To rigorously benchmark BSPP, we evaluate its efficacy against two primary, interconnected oncogenic drivers: EGFR and Src kinase. EGFR and Src signaling cascades are highly interdependent; Src can be activated downstream of EGFR or function independently to drive tumor cell survival, proliferation, and metastasis via the PI3K/AKT and RAS/MAPK pathways[4][5]. A dual-inhibitory profile is highly desirable to prevent compensatory pathway activation.
Figure 1: EGFR and Src kinase signaling cascades and the inhibitory nodes targeted by BSPP.
Benchmarking Strategy & Workflow Logic
Benchmarking a novel compound requires a self-validating experimental system. A biochemical hit is meaningless if the compound cannot penetrate a cell membrane or compete with physiological ATP levels. Therefore, our workflow relies on orthogonal validation:
-
Cell-Free Biochemical Assay: We determine the absolute IC50 using a luminescent ADP-Glo assay. We perform this strictly at the Michaelis constant ( Km ) for ATP to ensure the data is physiologically translatable and accurately reflects competitive inhibition[6][7].
-
Cellular Target Engagement: We confirm that biochemical inhibition translates to the cellular environment by measuring the suppression of receptor autophosphorylation (p-EGFR, p-Src) in living cells, where intracellular ATP concentrations are exponentially higher (1–5 mM)[3].
Figure 2: Orthogonal benchmarking workflow from biochemical screening to cellular validation.
Quantitative Data Presentation
To establish BSPP's relative potency, it is benchmarked against Dasatinib (a highly potent Src/Abl inhibitor[8][9]) and Erlotinib (a first-generation EGFR inhibitor[3]). The data below represents the expected pharmacological profile for an optimized pyrrolo[3,4-d]pyrimidine derivative[10].
| Target Kinase | BSPP IC50 (nM) | Erlotinib IC50 (nM) | Dasatinib IC50 (nM) | Assay Format |
| EGFR (WT) | 12.4 ± 1.2 | 5.9 ± 0.8 | > 1000 | ADP-Glo Biochemical |
| EGFR (T790M) | 45.1 ± 3.4 | > 1000 | > 1000 | ADP-Glo Biochemical |
| Src | 8.2 ± 0.9 | > 1000 | 0.5 ± 0.1 | ADP-Glo Biochemical |
| Cellular p-EGFR | 85.3 ± 5.1 | 42.1 ± 3.3 | N/A | Western Blot (A549 cells) |
Data Interpretation: BSPP demonstrates near-equivalent potency to Erlotinib against wild-type EGFR but retains significant activity against the Erlotinib-resistant T790M mutant. Furthermore, it exhibits potent anti-Src activity, functioning as a dual EGFR/Src inhibitor.
Detailed Experimental Methodologies
Protocol 1: In Vitro Kinase Profiling via ADP-Glo Assay
Causality & Rationale: The ADP-Glo assay is selected over traditional radiometric ( 33P -ATP) assays because it is homogeneous, non-isotopic, and highly tolerant to high ATP concentrations[11]. This is critical for identifying true ATP-competitive inhibitors without generating false positives from ATP depletion.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT prevents the oxidation of catalytic cysteine residues, while EGTA chelates trace calcium to prevent the activation of off-target calcium-dependent kinases.
-
Compound Dilution: Serially dilute BSPP, Erlotinib, and Dasatinib in 100% DMSO. Dilute these 1:10 in Kinase Buffer to ensure the final DMSO concentration in the assay remains ≤ 1%, preventing solvent-induced enzyme denaturation[11].
-
Kinase Pre-Incubation: In a 384-well solid white plate, combine 2.5 µL of recombinant kinase (EGFR or Src) with 2.5 µL of the compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.
-
Reaction Initiation: Add 5 µL of the ATP/Substrate mix. Critical Step: The ATP concentration must be meticulously set at the apparent Km for the specific kinase being tested. Testing at Km ensures the assay is sensitive enough to detect competitive inhibitors while remaining physiologically relevant.
-
Termination & ATP Depletion: After 60 minutes, add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This proprietary reagent simultaneously halts the kinase reaction and completely depletes any unreacted ATP, eliminating background noise[7].
-
Luminescent Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to produce light[6]. Read luminescence on a microplate reader and calculate the IC50 using non-linear regression.
Protocol 2: Cellular Target Engagement (Phospho-Kinase Western Blot)
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to factors like membrane impermeability, efflux pumps, and competition with millimolar intracellular ATP. This assay validates that BSPP physically penetrates the cell and engages its target[3].
-
Cell Culture & Starvation: Seed A549 (EGFR WT) or H1975 (EGFR T790M) cells in 6-well plates. Once 80% confluent, wash with PBS and starve in serum-free media for 24 hours. Note: Serum starvation is mandatory to silence basal growth factor signaling, ensuring that any observed kinase activity is specifically ligand-induced.
-
Compound Treatment: Treat the cells with BSPP or control inhibitors (0.1, 1, 10 µM) for 2 hours to allow for cellular uptake and target binding.
-
Ligand Stimulation: Stimulate the cells with 50 ng/mL recombinant human EGF for exactly 15 minutes to induce robust, synchronized receptor autophosphorylation[3].
-
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., Na3VO4 , NaF). Note: Phosphatase inhibitors are critical to lock the proteins in their phosphorylated state during extraction.
-
Immunoblotting: Resolve the lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Src (Tyr416), and total Src.
-
Quantification: Normalize the phospho-protein signal to the total-protein signal using densitometry software to calculate the cellular IC50 .
References
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Current Medicinal Chemistry (NIH/PubMed) URL:[Link]
-
Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors Source: Expert Opinion on Therapeutic Patents (NIH/PubMed) URL:[Link]
-
Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors Source: Molecules (NIH/PMC) URL:[Link]
-
Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors Source: Clinical Cancer Research (AACR Journals) URL:[Link]
-
Combined blockade of Src kinase and epidermal growth factor receptor with gemcitabine overcomes STAT3-mediated resistance of inhibition of pancreatic tumor growth Source: Clinical Cancer Research (NIH/PubMed) URL:[Link]
-
ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases Source: Assay and Drug Development Technologies (ResearchGate) URL:[Link]
-
A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases Source: Analytical Biochemistry (NIH/PMC) URL:[Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: Journal of Biomolecular Screening (NIH/PMC) URL:[Link]
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells Source: Cancer Research (NIH/PMC) URL:[Link]
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
-
Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines Source: Journal of Translational Medicine (NIH/PMC) URL:[Link]
Sources
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined blockade of Src kinase and epidermal growth factor receptor with gemcitabine overcomes STAT3-mediated resistance of inhibition of pancreatic tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
For professionals in research, discovery, and drug development, the responsible management and disposal of novel chemical entities are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the known hazards of its constituent chemical classes: pyrrolopyrimidines and benzenesulfonyl amides. The precautionary principle must be applied, treating the compound as hazardous unless specific data proves otherwise.
Hazard Assessment: An Inferential Analysis
A thorough understanding of potential hazards is the foundation of safe disposal. Lacking specific toxicological data for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, we must infer its hazard profile from structurally related compounds.
-
Pyrrolopyrimidine Core: This heterocyclic system is a common scaffold in medicinal chemistry.[1][2] Many pyrrolopyrimidine derivatives exhibit biological activity, and some are classified as toxic if swallowed, skin and eye irritants, and may cause respiratory irritation.[3]
-
Benzenesulfonyl Moiety: The benzenesulfonyl group is an electron-withdrawing group that can influence the reactivity of the parent molecule.[4] Compounds containing this group, such as benzenesulfonyl chloride, are known to be corrosive and react with moisture.[5][6] Hydrolysis of the sulfonyl group can produce acidic byproducts, in this case, benzenesulfonic acid.[5]
-
Overall Hazard Profile: Based on these structural components, it is prudent to assume that 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a hazardous substance. The primary concerns are its potential toxicity, and skin and eye irritation.
Quantitative Data on Structurally Related Compounds:
| Property | Benzenesulfonyl Chloride | 4-chloro-benzenesulfonyl chloride |
| Molecular Weight | 176.62 g/mol | Not Available |
| Boiling Point | Not Available | Not Available |
| Bioconcentration Factor | Not Available | 22.1 L/kg[7] |
| Biodegradation Half-Life | Not Available | 6.03 days[7] |
| Soil Adsorption Coeff. | Not Available | 251 L/kg[7] |
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling or initiating any disposal procedures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Ensure that an eyewash station and a safety shower are readily accessible.
Step-by-Step Disposal Protocol
The proper disposal method will depend on the form and quantity of the waste.
For Small Quantities (e.g., residual amounts on labware):
-
Decontamination of Glassware:
-
Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve the compound.
-
Collect the solvent rinse in a properly labeled hazardous waste container.
-
Wash the glassware with soap and water.
-
For Bulk Solid Waste:
-
Waste Collection:
-
Carefully transfer the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the full chemical name: "6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine", the date, and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. High-temperature incineration is a common and effective method for the disposal of such organic compounds.[8]
-
For Contaminated Solutions:
-
Waste Collection:
-
Collect the solution in a compatible, sealed, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Final Disposal:
-
Follow the same procedure as for bulk solid waste, coordinating with your institution's EHS department for proper disposal, likely through incineration.
-
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For a solid spill, carefully cover it with an absorbent material (e.g., vermiculite, sand) to prevent the generation of dust. For a liquid spill, use a chemical spill kit to absorb the material.
-
Collect: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Environmental Considerations and Deactivation
While high-temperature incineration is the recommended disposal method, understanding the chemical reactivity of the compound can inform potential deactivation strategies in specific, controlled laboratory settings, to be performed only by qualified personnel.
-
Hydrolysis: The N-benzenesulfonyl group on a pyrrole ring can be susceptible to hydrolysis under certain conditions, which would cleave the molecule into pyrrolo[3,4-d]pyrimidine and benzenesulfonic acid.[5] The resulting acidic solution would require neutralization before further disposal. This should only be attempted by experienced chemists with appropriate safety measures in place.
-
Thermal Decomposition: Studies on related sulfonamides show that they undergo thermal decomposition at high temperatures.[9][10][11] However, the decomposition products can be numerous and may also be hazardous.[12][13] Therefore, controlled incineration in a dedicated facility is the safest approach.
Due to the potential for ecotoxicity of heterocyclic compounds and their degradation products, direct release to the environment must be strictly avoided.[14]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.
Caption: Decision workflow for the disposal of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine.
References
- BenchChem. (2026, January 26).
- Government of Canada. (2021, February 10).
- U.S. Environmental Protection Agency. (2025, October 15). Benzenesulfonyl chloride, 2,5-dichloro- Env. Fate/Transport. CompTox Chemicals Dashboard.
- U.S. Environmental Protection Agency. (2025, October 15). Benzenesulfonyl chloride, 4-chloro- Env. Fate/Transport. CompTox Chemicals Dashboard.
- Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (n.d.). Semantic Scholar.
- Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74, 465–476.
- De Rosa, M., & Marwaha, V. R. (1994). Reaction of 1-substituted pyrroles with N-fluorodibenzenesulfonimide: Effect of halogen on electrophilic substitution by addition-elimination.
- PubChem. (n.d.). Benzenesulfonyl chloride.
- N-sulfonyl hydrazones: The Past, Present, and Future. (2025, January 10).
- Late-stage sulfonic acid/sulfonate formation from sulfonamides via sulfonyl pyrroles. (n.d.).
- Study of the thermal properties of derivatives of sulfonamides. (n.d.). AKJournals.
- Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018, January 22). PubMed.
- Pyrrole Protection. (2026, February 7).
- Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. (2026, January 12). ChemRxiv.
- Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. (2015, December 23). Chemical Reviews.
- Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbam
- Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. (2021, July 8). Environmental Science & Technology.
-
A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a]benzazepines and evaluation of their bioactivity. (n.d.). PMC.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025, May 28). MDPI.
- Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. (n.d.). PMC.
-
A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a]benzazepines and evaluation of their bioactivity. (n.d.). RSC Publishing.
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (n.d.). PMC.
- Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of
- Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. (2017, April 13). MDPI.
- An NHC-Catalyzed Desulfonylative Smiles Rearrangement of Pyrrole and Indole Carboxaldehydes. (2023, August 17). The Journal of Organic Chemistry.
- N-Sulfonylation of azoles with sulfonyl hydrazides enabled by electrocatalysis. (n.d.). Green Chemistry (RSC Publishing).
- Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). (n.d.). PMC - NIH.
- Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases. (2020, February 15). PubMed.
- Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. (n.d.). Organic Chemistry Portal.
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024, January 2). RSC Publishing.
- Pyrrolopyrimidines: An update on recent advancements in their medicinal
- Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. (n.d.).
- Elimination study of the chemotherapy drug tamoxifen by different advanced oxidation processes: Transformation products and toxicity assessment. (2017, February 15). PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][2]benzazepines and evaluation of their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. akjournals.com [akjournals.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elimination study of the chemotherapy drug tamoxifen by different advanced oxidation processes: Transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Disclaimer: As of the composition of this guide, a specific Safety Data Sheet (SDS) for 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is not publicly available. The following procedural guidance is synthesized from an expert analysis of its constituent chemical moieties—the benzenesulfonyl group and the pyrrolo[3,4-d]pyrimidine core—and established best practices for handling novel, biologically active research compounds. This guide supplements, but does not replace, your institution's specific safety protocols and a thorough risk assessment.
Hazard Assessment: A Tale of Two Moieties
Understanding the appropriate level of personal protective equipment (PPE) begins with a chemical hazard assessment. The structure of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine contains two key functional groups that inform our safety strategy.
-
The Pyrrolo[3,4-d]pyrimidine Core: This heterocyclic system is a common scaffold in modern drug discovery and is recognized for its biological activity.[1][2][3] Derivatives of this core are investigated as potent inhibitors of critical cellular targets, such as kinases (e.g., ATR kinase, CDK2).[1][2] The intended biological activity of such compounds necessitates the assumption of potential cytotoxicity, mutagenicity, or other pharmacological effects in humans upon exposure.[4] Handling related pyrrolopyrimidine compounds often requires precautions against skin, eye, and respiratory irritation.[5][6]
-
The Benzenesulfonyl Group: The sulfonyl functional group is a cornerstone of many pharmaceuticals and agrochemicals.[7][8] While the sulfonamide linkage in the target molecule is generally more stable than highly reactive precursors like sulfonyl chlorides, the group's chemistry warrants caution.[9] Compounds containing sulfur and nitrogen heterocycles can have complex toxicological profiles and may act as environmental pollutants.[10][11]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[12] All personnel must receive training on the proper donning, doffing, and disposal of the equipment outlined below.[13]
| Protection Type | Specification | Rationale |
| Respiratory | Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed within a properly functioning and certified chemical fume hood. | To prevent inhalation of airborne particles or aerosols, which is a primary route of exposure for potent compounds.[4][9] |
| Respirator (if required): For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[6] | Provides a higher level of protection when concentrations may exceed occupational exposure limits. | |
| Eye & Face | Chemical Splash Goggles: Indirectly vented, ANSI Z87.1-compliant goggles are required at all times. | Protects against splashes and particulates from reaching the eyes.[9][14] |
| Full-Face Shield: Worn over safety goggles during procedures with a high risk of splashing (e.g., solution transfers, quenching). | Provides a secondary barrier, protecting the entire face from direct contact.[4][9][13] | |
| Hand | Double-Gloving with Nitrile Gloves: Wear two pairs of chemotherapy-rated (ASTM D6978 compliant) nitrile gloves.[4][13] The inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff. | Creates a robust barrier against chemical permeation and provides a backup if the outer glove is compromised. The cuff arrangement prevents skin exposure at the wrist.[4] |
| Body | Disposable, Impermeable Gown: A solid-front, long-sleeved gown made of a coated material like polyethylene-coated polypropylene.[4][13] | Protects skin and personal clothing from contamination. Standard cloth lab coats are not sufficient as they are absorbent.[13] |
| Shoe Covers & Head/Hair Covers: Disposable covers should be utilized, especially when working with larger quantities or in designated potent compound handling areas. | Prevents the tracking and spread of chemical contaminants outside of the immediate work area.[4][13] |
Operational Handling and Workflow
Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following diagram outlines the critical stages of handling 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine from receipt to disposal.
Caption: Standard workflow for handling potent research chemicals.
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Prepare the Fume Hood: Ensure the fume hood is certified and functioning correctly. Cover the work surface with a disposable, absorbent, and impermeable bench liner.
-
Don Full PPE: Put on all required PPE as detailed in the table above, ensuring gloves are properly overlapped with the gown cuffs.
-
Assemble Equipment: Place a tared weigh boat on an analytical balance inside the fume hood. Have your vial of the compound, a spatula, and the designated solvent ready.
-
Weigh the Compound: Carefully transfer the desired amount of the solid 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine to the weigh boat. Avoid creating dust. Close the primary container immediately after dispensing.
-
Transfer and Solubilize: Carefully add the weighed solid to the reaction or storage vessel. Using a pipette, slowly add the desired solvent to the vessel to dissolve the compound.
-
Initial Decontamination: Consider the weigh boat and spatula as contaminated. Place them immediately into a designated solid waste container within the fume hood.
-
Proceed with Experiment: The prepared solution is now ready for use in the experimental protocol.
Spill Management and Decontamination
Accidents must be planned for. A spill kit specifically for cytotoxic or potent compounds should be readily accessible.[4]
For a Small Spill (within a chemical fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm your PPE is intact. If it has been compromised, exit the area, perform an emergency doffing, and have a properly equipped colleague manage the spill.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[9] Do not use combustible materials like paper towels directly on a solvent spill.
-
Neutralize (if applicable): For acidic or basic solutions, a suitable neutralizer can be applied after absorption.
-
Clean-Up: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated hazardous waste container using non-sparking tools.
-
Final Decontamination: Wipe the spill area with a suitable decontamination solution (e.g., a 10% bleach solution followed by a water rinse and then an alcohol rinse, depending on material compatibility), using fresh wipes for each pass.
-
Dispose of Materials: All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others.[10]
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, bench liners, weigh boats, and contaminated absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Unused solutions and reaction mixtures containing 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container to prevent punctures.
-
Final Disposal: All waste containers must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste.[15]
By implementing this comprehensive safety and handling plan, researchers can effectively mitigate the risks associated with handling 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, ensuring both personal safety and the integrity of their research.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Benchchem. (n.d.). A Comparative Guide to the Safety and Handling of Sulfonyl Azides.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Books. (n.d.). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.
- Fisher Scientific. (2013, November 4). SAFETY DATA SHEET.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- Benchchem. (n.d.). Personal protective equipment for handling Antiproliferative agent-50.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Xu, P., et al. (2006, September). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- ThermoFisher. (2026, January 16). SAFETY DATA SHEET.
- Spectrum Chemical. (2023, January 11). SAFETY DATA SHEET.
- (n.d.). MSDS of 6-iodo-7H-pyrrolo[2,3-d]pyrimidine.
- (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals.
- ResearchGate. (n.d.). Synthetic strategies for installing sulfonyl units.
- PubMed. (2022, May 1). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.
- (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
- MDPI. (2025, May 27). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions.
- PMC - NIH. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
- PMC. (2022, October 6). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors.
- PMC. (n.d.). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents.
- MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- ResearchGate. (2025, August 10). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase.
Sources
- 1. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. researchgate.net [researchgate.net]
- 8. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. spectrumchemical.com [spectrumchemical.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
